molecular formula C4H8O B13852904 Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol

Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol

Katalognummer: B13852904
Molekulargewicht: 78.14 g/mol
InChI-Schlüssel: GUDMZGLFZNLYEY-NMFSSPJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol is a useful research compound. Its molecular formula is C4H8O and its molecular weight is 78.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C4H8O

Molekulargewicht

78.14 g/mol

IUPAC-Name

dideuterio-(2,2,3,3-tetradeuteriocyclopropyl)methanol

InChI

InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i1D2,2D2,3D2

InChI-Schlüssel

GUDMZGLFZNLYEY-NMFSSPJFSA-N

Isomerische SMILES

[2H]C1(C(C1([2H])[2H])C([2H])([2H])O)[2H]

Kanonische SMILES

C1CC1CO

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: Solubility Profile of Cyclopropyl-2,2,3,3-d4-methyl-d2 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol (also known as Cyclopropylmethanol-d6).

Executive Summary & Compound Identity

Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol is a highly specific deuterated isotopologue of cyclopropanemethanol. It is primarily utilized as a stable isotope internal standard (IS) in mass spectrometry (LC-MS/GC-MS) for the quantification of cyclopropyl-containing drugs or metabolites, and in mechanistic studies probing metabolic stability (kinetic isotope effects).

Due to the negligible impact of deuterium substitution on bulk solvation thermodynamics, the solubility profile of this compound is effectively identical to that of its non-deuterated parent, Cyclopropanemethanol (CAS 2516-33-8) .

Compound Specifications
PropertyDetail
Compound Name Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol
CAS Number 1219805-67-0 (Deuterated) / 2516-33-8 (Unlabeled)
Molecular Formula C₄H₂D₆O
Molecular Weight ~78.14 g/mol (vs. 72.11 g/mol for unlabeled)
Deuteration Pattern Ring positions 2,3 (4D) and Methyl position (2D).[1][2][3][4][5][6][7][8][9][10][11][12] Hydroxyl is -OH.[9]
Physical State Colorless liquid
LogP (Parent) ~0.3 (Amphiphilic)

Solubility Profile & Solvent Compatibility

The solubility behavior of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol is governed by its amphiphilic nature: the cyclopropyl ring provides moderate lipophilicity, while the hydroxymethyl group confers high polarity and hydrogen-bonding capability.

Primary Solubility Data

Data derived from parent compound physicochemical properties and standard solvation thermodynamics for small alcohols.

Solvent ClassSolventSolubility RatingApplication Notes
Polar Protic Methanol Miscible Recommended for LC-MS stock solutions.
Ethanol Miscible Suitable for biological assays.
Water Miscible Soluble, but not recommended for long-term stock storage due to potential bacterial growth or hydrolysis risks over extended periods.
Polar Aprotic DMSO Miscible Ideal for high-concentration stocks (>10 mg/mL); prevents evaporation.
Acetonitrile Miscible Excellent for HPLC/UHPLC mobile phase compatibility.
DMF Miscible Alternative to DMSO.
Chlorinated Dichloromethane Miscible Good for extraction/synthesis workup.
Chloroform Miscible Common NMR solvent (CDCl₃).
Esters/Ethers Ethyl Acetate Miscible Standard extraction solvent.
THF Miscible Suitable for synthetic reactions.
Aliphatic Hexane/Heptane Soluble Soluble, but miscibility gaps may occur at very low temperatures or high water content. Less ideal for stock solutions.
Isotope Effect on Solubility

Researchers often query if deuteration alters solubility.

  • Scientific Reality: The replacement of Hydrogen with Deuterium lowers the zero-point energy of C-H bonds, slightly reducing the molar volume (<1%).

  • Practical Implication: For all standard laboratory applications (dissolution for NMR, MS, or synthesis), the solubility is identical to the non-deuterated parent. No adjustment to solvent volume is required.

Experimental Protocols

Workflow: Preparation of Analytical Stock Solution

The following protocol ensures the integrity of this expensive reference standard, minimizing loss and preventing degradation.

StockPrep Start Start: Solid/Liquid Standard (Cyclopropyl-d4-methyl-d2 alcohol) SolventSelect Select Solvent (Based on downstream application) Start->SolventSelect Weighing Gravimetric Quantitation (Weigh directly into volumetric flask) SolventSelect->Weighing LC-MS: Methanol/ACN NMR: DMSO-d6/CDCl3 Dissolution Dissolution (Vortex 30s, Sonicate 1 min) Weighing->Dissolution Aliquot Aliquot Storage (Divide into single-use vials) Dissolution->Aliquot Storage Store at -20°C (Protect from light/moisture) Aliquot->Storage

Figure 1: Optimized workflow for preparing stable isotope internal standard stock solutions.

Critical Handling Notes
  • Hygroscopicity: Like most small alcohols, this compound is hygroscopic. Store under an inert atmosphere (Argon/Nitrogen) if possible.

  • Volatility: The boiling point (~124°C) is moderately high, but the compound can still evaporate from uncapped vials. DMSO is preferred for long-term storage stocks to eliminate evaporation risks.

  • Proton Exchange (NMR Specifics):

    • The compound contains an -OH group (hydroxyl proton is H, not D).[9]

    • In CDCl₃ or DMSO-d₆: The -OH proton signal will be visible (often as a broad singlet or triplet depending on exchange rates).

    • In D₂O or CD₃OD: The -OH proton will rapidly exchange with the solvent deuterium (-OD), causing the hydroxyl signal to disappear from the proton NMR spectrum. This is normal and does not indicate degradation of the C-D backbone.

Analytical Applications & Detection

1H NMR Signature (Prediction)

When verifying solubility via NMR, expect the following simplified spectrum due to deuteration silencing specific protons:

  • Ring C1-H: Visible (Multiplet).

  • Ring C2, C3 (d4): Silent (No signal).

  • Methyl C (d2): Silent (No signal).

  • Hydroxyl -OH: Visible (Singlet/Broad, solvent dependent).

  • Result: A significantly simplified spectrum compared to the parent compound, making it an excellent internal standard for qNMR.

LC-MS Detection
  • Ionization: ESI Positive mode (often [M+H]+ or [M+Na]+).

  • Mass Shift: +6 Da shift relative to the parent.

    • Parent [M+H]+: ~73.1 m/z

    • d6-Analog [M+H]+: ~79.1 m/z

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75644, Cyclopropanemethanol. Retrieved from [Link]

  • Bergstrom, C. G., & Siegel, S. (1952). The Ethanolysis of Cyclopropylmethyl Benzenesulfonate.[5] Journal of the American Chemical Society, 74(1), 145-151.[5] (Foundational data on cyclopropyl carbinol reactivity and solubility).

Sources

Technical Guide: Cyclopropyl-2,2,3,3-d4-methyl-d2 Alcohol (CAS 1219805-67-0)

[1]

Abstract

This technical guide provides a comprehensive analysis of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol (also known as Cyclopropylmethanol-d6), a fully deuterated isotopologue of cyclopropylmethanol. Designed for researchers in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics), this document details the compound's structural identity, strategic application in metabolic blocking via the Kinetic Isotope Effect (KIE), and rigorous synthesis protocols.

Part 1: Identity & Technical Specifications

Compound Name: Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol Synonyms: Cyclopropylmethanol-d6; (2,2,3,3-Tetradeuteriocyclopropyl)dideuteriomethanol CAS Number: 1219805-67-0 Unlabelled Analog CAS: 2516-33-8 (Cyclopropylmethanol)

Physicochemical Data Profile[2]
PropertySpecificationNotes
Molecular Formula

High isotopic enrichment (>99 atom % D)
Molecular Weight 78.14 g/mol Compared to 72.11 g/mol for unlabelled
Appearance Colorless LiquidVolatile; handle with care
Boiling Point ~123-124 °CSimilar to proteo-analog
Solubility Water, Methanol, DMSOHighly polar organic solvent compatible
Structural Visualization

The molecule features a cyclopropyl ring with four deuterium atoms at the 2 and 3 positions, linked to a hydroxyl group via a fully deuterated methylene bridge (

Part 2: Strategic Significance in Drug Design

Metabolic Blockade via Kinetic Isotope Effect (KIE)

The primary utility of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol lies in its ability to probe and mitigate metabolic liabilities.

  • Primary Oxidation Blockade (

    
    ):  The methylene group adjacent to the hydroxyl is a "soft spot" for Cytochrome P450 (CYP450) and Alcohol Dehydrogenase (ADH) enzymes. Replacing C-H bonds with stronger C-D bonds significantly retards the rate of oxidation to the corresponding aldehyde (Cyclopropanecarbaldehyde) and carboxylic acid.
    
  • Ring Stabilization (

    
    -Ring):  Deuteration of the cyclopropyl ring (positions 2 and 3) stabilizes the strained ring system against oxidative ring-opening metabolic pathways, which can otherwise lead to reactive intermediates and toxicity.
    
Mechanistic Pathway Diagram

The following diagram illustrates how the deuteration pattern blocks specific metabolic routes.

MetabolicBlockadecluster_legendLegendSubstrateCyclopropylmethanol-d6(Stable Precursor)CYPCYP450 / ADHEnzymatic AttackSubstrate->CYP BindingAldehydeCyclopropanecarbaldehyde(Toxic/Reactive)CYP->Aldehyde C-D Bond Cleavage(Significantly Slowed kH/kD > 6)RingOpenRing-OpenedRadical SpeciesCYP->RingOpen Ring Oxidation(Blocked by Ring D4)keyDotted lines indicate inhibited pathways due to Deuterium Isotope Effect

Figure 1: Metabolic blockade logic. The C-D bonds at the

Part 3: Synthesis & Production Protocol

Core Methodology: Reductive Deuteration

The most robust route involves the reduction of a deuterated ester precursor using Lithium Aluminum Deuteride (


Reagents Required:

  • Precursor: Ethyl cyclopropane-2,2,3,3-d4-carboxylate (or Methyl ester).

  • Reducing Agent: Lithium Aluminum Deuteride (

    
    , >98% D).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quenching:

    
     and 15% NaOD (to prevent proton back-exchange during workup, though standard Fieser workup is often acceptable).
    
Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Charge with

    
     (1.5 equivalents) suspended in anhydrous THF at 0°C.
    
  • Addition: Dissolve Ethyl cyclopropane-2,2,3,3-d4-carboxylate in THF. Add dropwise to the

    
     suspension over 30 minutes, maintaining temperature <5°C.
    
    • Note: The exotherm indicates active reduction. Control is critical to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC or GC-MS.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL water (or 
      
      
      for strict isotopic purity) per
      
      
      g
      
      
      .
    • 
       mL 15% NaOH (or NaOD).
      
    • 
       mL water.[1]
      
  • Isolation: Filter the granular aluminum salts. Dry the filtrate over

    
     and concentrate carefully (compound is volatile).
    
  • Purification: Distillation is preferred over column chromatography due to volatility.

Synthesis Workflow Diagram

SynthesisPathPrecursorStep 1: Precursor SelectionEthyl cyclopropane-2,2,3,3-d4-carboxylateReagentStep 2: Reduction SystemLiAlD4 in Anhydrous THF (0°C)Precursor->Reagent Dropwise AdditionIntermediateTetrahedral AluminateIntermediateReagent->Intermediate Hydride TransferQuenchStep 3: Controlled QuenchFieser Method (D2O/NaOD)Intermediate->Quench HydrolysisProductFinal ProductCyclopropyl-2,2,3,3-d4-methyl-d2 alcohol(CAS 1219805-67-0)Quench->Product Distillation

Figure 2: Convergent synthesis pathway utilizing reductive deuteration to ensure high isotopic purity.

Part 4: Quality Assurance & Validation

To validate the identity of CAS 1219805-67-0, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[3]
  • 
     NMR (Proton): 
    
    • Expectation: The spectrum should be largely silent compared to the unlabelled analog.

    • Signals to Watch: The unlabelled compound shows a multiplet at

      
       0.2-0.6 ppm (ring) and a doublet at 
      
      
      3.5 ppm (
      
      
      -OH). In the d6-analog, these signals should be absent or reduced to <1% (residual protio).
    • Methine Signal: A small signal for the cyclopropyl methine proton (position 1) may remain if it was not deuterated (depending on if the target is d6 or d5). Note: The CAS 1219805-67-0 specifically refers to the d6 species (d4 ring + d2 methyl), so only the OH proton and potentially the methine H (if not substituted) would be visible.

  • 
     NMR: 
    
    • Carbon-Deuterium Coupling: Expect characteristic triplets or multiplets for the deuterated carbons due to C-D coupling (

      
      ).
      
    • Isotope Shift: Slight upfield shift of carbon signals compared to the unlabelled standard.

Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  78 m/z (vs 72 m/z for unlabelled).
    
  • Fragmentation: Look for loss of

    
     (mass 34) vs 
    
    
    (mass 31).

References

  • LGC Standards. (n.d.). Cyclopropyl-2,2,3,3-d4-methyl-d2 Alcohol Reference Standard. Retrieved from

  • CDN Isotopes. (n.d.). Cyclopropyl-2,2,3,3-d4-methyl-d2 Alcohol Product Information. Retrieved from

  • Charette, A. B., et al. (2012). "Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols." Accounts of Chemical Research. Retrieved from

  • PubChem. (2025). Cyclopropylmethanol-d4 Compound Summary. National Library of Medicine. Retrieved from

  • Kaaris Labs. (n.d.). Stable Isotopes: Cyclopropyl-2,2,3,3-d4-methyl-d2 Alcohol. Retrieved from

Isotopic enrichment levels of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Isotopic Enrichment & Characterization of Cyclopropyl-2,2,3,3-d4-methyl-d2 Alcohol

Part 1: Introduction & Significance

Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol (CAS: N/A for specific isotopologue; generic Cyclopropylmethanol CAS: 2516-33-8) is a highly specialized metabolic probe used in the pharmaceutical "Deuterium Switch" strategy.

In drug metabolism and pharmacokinetics (DMPK), the cyclopropyl moiety is a common structural motif (e.g., in antiretrovirals, antibiotics like Ciprofloxacin, and receptor antagonists). However, it is metabolically vulnerable. Cytochrome P450 enzymes frequently target:

  • The exocyclic methylene group (

    
    ) for hydroxylation/oxidation.
    
  • The cyclopropane ring for radical ring-opening oxidation.

By deuterating both the ring (positions 2,3) and the exocyclic methyl group, researchers create a "metabolic firewall." This molecule serves two critical functions:

  • Mechanistic Probe: To determine the precise site of metabolic attack via Kinetic Isotope Effect (KIE) studies (

    
    ).
    
  • Pharmacokinetic Enhancer: To extend the half-life (

    
    ) of a drug candidate by slowing down its clearance.
    

Part 2: Synthesis & Isotopic Labeling Strategy

To achieve high isotopic enrichment (


), the synthesis must be modular. The "d4-ring / d2-methyl" pattern dictates a specific retrosynthetic disconnection.
Retrosynthetic Logic

The most robust route involves the reduction of a pre-deuterated carboxylic acid precursor using a deuterated reducing agent.

  • Precursor: Cyclopropane-2,2,3,3-d4-carboxylic acid.

  • Reagent: Lithium Aluminum Deuteride (

    
    ).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Precursor Cyclopropane-2,2,3,3-d4- carboxylic acid (Ring Deuterated) Intermediate Tetrahedral Aluminate Complex Precursor->Intermediate Reduction (THF, 0°C) Reagent LiAlD4 (Lithium Aluminum Deuteride) Reagent->Intermediate Product Cyclopropyl-2,2,3,3-d4- methyl-d2 Alcohol (Target) Intermediate->Product Acidic Workup (D3O+)

Figure 1: Modular synthesis ensuring specific deuteration at the ring (via precursor) and methyl group (via reducing agent).

Part 3: Analytical Characterization (The Core)

Validating the enrichment of this molecule requires distinguishing between Chemical Purity (absence of side products) and Isotopic Enrichment (D vs. H ratio).

Nuclear Magnetic Resonance (NMR) Strategy

The structure of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol retains exactly one non-exchangeable proton on the carbon skeleton: the C1-Methine proton . This provides a built-in intramolecular standard for qNMR.

Expected 1H-NMR Signals (in


): 
PositionIsotopeTheoretical SignalObservation in Highly Enriched Sample
C1 (Methine) H Multiplet (~1.0 ppm)1H Integral = 1.00 (Reference)
C2, C3 (Ring) DSilentResidual H signal < 0.02 (Multiplet ~0.2-0.6 ppm)
Exocyclic Methyl DSilentResidual H signal < 0.02 (Multiplet ~3.4 ppm)
Hydroxyl (-OH) HSinglet/BroadVariable (concentration/solvent dependent)

Enrichment Calculation:



Where 

is the number of protons at that position in the non-deuterated isotopologue (2 for methyl, 4 for ring).
Mass Spectrometry (HRMS) Strategy

HRMS is used to determine the isotopologue distribution (


 through 

).
  • Target Ion:

    
     (calculated for 
    
    
    
    ).
  • Key Impurity:

    
     isotopologue (incomplete reduction or exchange).
    

Part 4: Experimental Protocols

Protocol A: Quantitative NMR (qNMR) for Isotopic Purity

This protocol utilizes the C1-H methine as an intramolecular standard to quantify residual protons at deuterated sites.

Reagents:

  • Analyte: ~10 mg Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol.

  • Solvent:

    
     (99.96% D) or 
    
    
    
    (if OH resolution is required).
  • Internal Standard (Optional): 1,3,5-Trimethoxybenzene (if C1-H enrichment is also suspect).

Instrument Parameters:

  • Frequency: 400 MHz or higher (600 MHz preferred for dispersion).

  • Pulse Angle:

    
    .[1][2]
    
  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Why? Deuteration increases the

      
       relaxation time of remaining protons due to the loss of dipolar relaxation pathways. A short 
      
      
      
      will under-quantify the residual protons, artificially inflating the calculated enrichment.
  • Scans (NS): 64 (to detect trace residual H).

Workflow:

  • Dissolve sample in solvent; ensure full homogeneity.[3]

  • Acquire spectrum with

    
    .
    
  • Phase and baseline correct (critical for integrating small residual peaks).

  • Set the C1-H methine multiplet (~1.0 ppm) integral to 1.000 .

  • Integrate the regions where C2/C3 protons (0.2–0.6 ppm) and Methyl protons (3.4 ppm) would appear.

  • Apply the enrichment formula above.

Protocol B: HRMS for Isotopologue Distribution

Direct Infusion ESI-MS is preferred over GC-MS to avoid thermal degradation or exchange in the injector port.

Settings:

  • Ionization: ESI Positive Mode.

  • Flow Rate: 5

    
    L/min.
    
  • Resolution: > 50,000 (FWHM).

Data Analysis:

  • Extract the ion cluster around m/z 79 (for

    
    ).
    
  • Identify the base peak (

    
    ).
    
  • Quantify the relative abundance of

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).
  • Acceptance Criteria:

    
    ; sum of (
    
    
    
    )
    
    
    .

Part 5: Analytical Decision Tree

AnalysisWorkflow cluster_NMR Step 1: Structural & Isotopic Integrity (NMR) cluster_MS Step 2: Isotopologue Distribution (HRMS) Sample Crude Product (d4-ring / d2-methyl) qNMR 1H-qNMR (d1 = 30s) Sample->qNMR Check1 C1-H Integral = 1.0? Residual H < 1%? qNMR->Check1 HRMS HRMS (ESI+) Check1->HRMS Yes Fail Reprocess / Re-synthesize Check1->Fail No (Low Enrichment) Check2 d6 Abundance > 99%? HRMS->Check2 Check2->Fail No (d5/d4 impurity) Pass Release for DMPK/KIE Studies Check2->Pass Yes

Figure 2: Quality Control workflow ensuring both structural identity and isotopic enrichment specifications are met.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(10), 4911–4940. Link

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Shao, L., & Hewitt, M. C. (2019). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug Discovery Today, 24(11), 2139-2146. Link

Sources

Methodological & Application

Application Note: Trace Quantification of Cyclopropylmethanol (CPM) using Cyclopropyl-2,2,3,3-d4-methyl-d2 Alcohol as a Stable Isotope Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for using Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol (


-CPM) as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Cyclopropylmethanol (CPM). CPM is a common structural motif and reagent in the synthesis of antiretroviral drugs and can persist as a Potentially Genotoxic Impurity (PGI). Due to its low molecular weight, high polarity, and poor ionization efficiency, CPM analysis faces significant challenges regarding matrix effects and retention stability. This guide demonstrates how the specific deuteration pattern of the 

-IS (

Da mass shift) provides optimal spectral resolution while correcting for ionization suppression and extraction variability in LC-MS/MS workflows.

Introduction: The Analytical Challenge

Cyclopropylmethanol (CPM) is a critical intermediate in the synthesis of various pharmaceuticals, including HIV reverse transcriptase inhibitors. Regulatory guidelines (ICH M7) often require the monitoring of such alkylating agents at trace levels (ppm to ppb).

Why this specific Internal Standard?

The use of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol addresses three critical failure points in standard LC-MS methods:

  • Ionization Suppression: CPM is a small, polar alcohol that often elutes in the "void volume" or early solvent front where matrix suppression is highest. External standardization fails here. The

    
    -IS co-elutes (or nearly co-elutes) with the analyte, experiencing the exact same suppression event, thereby normalizing the signal.
    
  • Cross-Talk Elimination: A common issue with

    
     or 
    
    
    
    standards is isotopic overlap (M+2 isotopes of the analyte contributing to the IS signal). The
    
    
    Da shift of this specific IS eliminates spectral cross-talk.
  • Extraction Recovery: Alcohols are difficult to extract from aqueous biological matrices or aqueous drug substance formulations. The SIL-IS corrects for variability in Liquid-Liquid Extraction (LLE) efficiency.

Chemical Profile & Transition Selection

The specific deuteration pattern places four deuterium atoms on the cyclopropyl ring and two on the hydroxymethyl carbon.

PropertyAnalyte (CPM)Internal Standard (

-CPM)
Formula


Molecular Weight 72.11 g/mol 78.15 g/mol
Mass Shift -+6.04 Da
LogP (Approx) 0.8~0.75 (Slightly lower due to C-D bonds)
Precursor Ion (APCI+) m/z 73.1

m/z 79.1

Primary Fragment m/z 55.1 (

- Water loss)
m/z 61.1 (Loss of

)

Expert Insight: Small alcohols are notoriously difficult to ionize using Electrospray Ionization (ESI). APCI (Atmospheric Pressure Chemical Ionization) is recommended for direct analysis. If ESI is mandatory, derivatization (e.g., with benzoyl chloride) is often required to attach an ionizable moiety. This protocol assumes a direct APCI method for simplicity, but the IS principle remains identical for derivatization workflows.

Method Development Strategy

Managing the Deuterium Isotope Effect

In Reverse Phase Liquid Chromatography (RPLC), deuterium is slightly less lipophilic than hydrogen.[1] This results in the "Inverse Isotope Effect," where deuterated compounds elute earlier than their non-deuterated parents.[2][3]

With a


 substitution, this shift can be significant (0.1 – 0.2 minutes). If the shift is too large, the IS may elute outside the specific matrix suppression window of the analyte, rendering it ineffective.

Mitigation Strategy:

  • Column Choice: Use a high-retention column (e.g., C18-PFP or high-carbon load C18) to maximize retention (

    
    ).
    
  • Gradient: Use a shallow gradient or an isocratic hold during the elution window to minimize the separation between the Analyte and IS.

Workflow Visualization

G Sample Sample (API/Plasma) IS_Spike Spike d6-CPM IS (Cyclopropyl-2,2,3,3-d4-methyl-d2) Sample->IS_Spike Normalization Extract Extraction (LLE w/ Ethyl Acetate) IS_Spike->Extract Co-Extraction LC LC Separation (C18-PFP Column) Extract->LC Injection MS MS/MS Detection (APCI+ Mode) LC->MS Elution Data Ratio Calculation (Area Analyte / Area IS) MS->Data Quantification

Figure 1: Analytical Workflow ensuring the Internal Standard tracks the analyte through every step of the process.

Experimental Protocol

Stock Solution Preparation
  • Analyte Stock: Dissolve Cyclopropylmethanol in Methanol to 1.0 mg/mL.

  • IS Stock: Dissolve Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol in Methanol to 1.0 mg/mL.

  • Working IS Solution: Dilute IS Stock to 10 µg/mL in 50:50 Methanol:Water. This solution is added to every sample.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over protein precipitation to concentrate the analyte and remove salts that suppress APCI ionization.

  • Aliquot 200 µL of sample (Plasma or dissolved Drug Substance) into a glass tube.

  • Add 20 µL of Working IS Solution. Vortex for 10 seconds.

  • Add 1.0 mL of Ethyl Acetate (Extraction Solvent).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate layers.

  • Transfer 800 µL of the upper organic layer to a clean tube.

  • Evaporate to dryness under Nitrogen at 40°C. Caution: CPM is volatile. Do not over-dry.

  • Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Parameters[3]

Chromatography (UHPLC):

  • Column: Phenomenex Kinetex PFP or Waters HSS T3 (2.1 x 100 mm, 1.8 µm). PFP phases offer better retention for polar alcohols.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Isocratic hold to focus analyte)

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 5% B (Re-equilibration)

Mass Spectrometry (APCI Source):

  • Mode: Positive Ion (APCI+)

  • Corona Current: 4.0 µA

  • Source Temp: 350°C (High temp required for alcohol desolvation)

  • Transitions (MRM):

    • Analyte (CPM): 73.1

      
       55.1 (CE: 15 eV)
      
    • IS (

      
      -CPM):  79.1 
      
      
      
      61.1 (CE: 15 eV)

Mechanism of Correction (Visualized)

The following diagram illustrates how the IS corrects for matrix effects. Even if the signal is suppressed by 50% due to co-eluting phospholipids, the ratio remains constant because the IS is suppressed equally.

MatrixEffect cluster_0 Without Internal Standard cluster_1 With d6-CPM Internal Standard A Analyte Signal (Suppressed by Matrix) Result_A Inaccurate Quant (Underestimation) A->Result_A B Analyte Signal (Suppressed) Calc Calculate Ratio (Analyte / IS) B->Calc C d6-IS Signal (Equally Suppressed) C->Calc Normalization Result_B Accurate Quant (Correction Applied) Calc->Result_B

Figure 2: Mechanism of Matrix Effect Correction. The IS experiences the same ionization environment as the analyte.

Validation & Troubleshooting

Linearity and Range

Construct a calibration curve plotting the Peak Area Ratio (Analyte/IS) vs. Concentration.

  • Target Range: 10 ng/mL to 5000 ng/mL.

  • Acceptance:

    
    .
    
Troubleshooting the "Isotope Effect"

If the


-IS elutes significantly earlier (>0.2 min) than the analyte:
  • Lower the Organic Start: Start at 2% B instead of 5% B.

  • Lower the Column Temperature: Reducing temp from 40°C to 25°C often increases retention and minimizes the relative difference in lipophilicity.

Cross-Talk Check

Inject a high concentration of the Analyte (without IS) and monitor the IS transition (79.1


 61.1).
  • Requirement: Signal in the IS channel must be < 5% of the LLOQ IS response. The +6 Da shift usually ensures this is 0%.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry.[5][6][7] U.S. Food and Drug Administration.[5][6][8] [Link]

  • Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control.[9][10] Wiley. (Context on trace analysis of alkylating agents).

  • Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography A. (Foundational theory on retention time shifts in RPLC).
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]

Sources

Application Note: Metabolic Stability & Mechanistic Profiling Using Cyclopropyl-2,2,3,3-d4-methyl-d2 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The cyclopropyl moiety is a "privileged structure" in modern medicinal chemistry, valued for its ability to increase potency, solubility, and brain permeability. However, it introduces significant metabolic liabilities: oxidative ring opening and carbinol oxidation .

This Application Note details the protocol for using Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol (hereafter referred to as


-CPr-MeOH ) as a high-precision tracer and mechanistic probe. By strategically placing deuterium at the two primary "soft spots"—the carbinol carbon (

) and the cyclopropyl ring (

)—researchers can quantify the Deuterium Kinetic Isotope Effect (DKIE) and map metabolic pathways with high resolution.

Key Applications:

  • Quantifying Metabolic Switching: Determining if deuteration shifts metabolism from one site to another.

  • Fragment-Based Drug Discovery (FBDD): Validating the stability of cyclopropyl-methanol fragments before lead optimization.

  • Mechanism Elucidation: Distinguishing between CYP-mediated methyl oxidation and radical-mediated ring opening.

Technical Background: The Deuterium Advantage

The Metabolic Liability of Cyclopropylmethanol

Unlabeled cyclopropylmethanol undergoes metabolism via two competing CYP450 pathways:

  • 
    -Carbon Oxidation:  Hydrogen abstraction at the methyl group leads to the corresponding aldehyde and carboxylic acid.
    
  • Ring Oxidation/Opening: Radical abstraction from the cyclopropyl ring (often at the C2/C3 positions) can lead to ring opening, forming reactive enones or suicide inhibitors that covalently bind to the CYP heme.

The -CPr-MeOH Tracer Solution

The


-CPr-MeOH tracer is engineered to block these pathways via the Primary Kinetic Isotope Effect. The C-D bond is significantly stronger than the C-H bond (Bond Dissociation Energy difference 

1.2–1.5 kcal/mol), making the abstraction step the rate-limiting factor.
  • 
    -Methyl Label:  Retards formation of the aldehyde.
    
  • 
    -Ring Label:  Retards ring hydroxylation and radical ring-opening.
    
Mechanistic Pathway Diagram

The following diagram illustrates how the tracer blocks specific metabolic routes compared to the protio (H) form.

MetabolicPathway cluster_legend Legend Parent Cyclopropylmethanol (Parent) CYP CYP450 Enzyme Parent->CYP Binding Aldehyde Cyclopropane- carboxaldehyde (Toxic/Reactive) CYP->Aldehyde H-Abstraction (Fast) RingOpen Ring-Opened Radical/Enone (Suicide Inhibition) CYP->RingOpen Ring Oxidation (Fast) Stable Intact Tracer (Increased t1/2) CYP->Stable D-Abstraction (Slow - DKIE) key1 Red Arrow: Rapid Metabolism (H-Form) key2 Green Dashed: Metabolic Blockade (D-Form)

Caption: Mechanistic bifurcation of cyclopropylmethanol metabolism. The


-tracer significantly retards the red pathways via the Kinetic Isotope Effect.

Experimental Protocol: Microsomal Stability Assay

This protocol uses liver microsomes (LM) to determine the Intrinsic Clearance (


) and Half-life (

) of the tracer.[1]
Materials & Reagents
  • Test Compound: Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol (

    
    -CPr-MeOH).
    
  • Reference Control: Testosterone (High clearance), Warfarin (Low clearance).

  • Enzyme Source: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or labeled Verapamil).

Assay Conditions (Self-Validating Design)

To ensure data integrity, the assay includes three specific check-points:

  • 
     Check:  Verifies initial dosing concentration.
    
  • -NADPH Control: Incubated for 60 min without cofactor. Purpose: Rules out chemical instability (hydrolysis) independent of metabolism.

  • Positive Control: Verifies microsome activity.[2]

Step-by-Step Workflow

Step 1: Preparation of Stocks

  • Prepare a 10 mM stock of

    
    -CPr-MeOH in DMSO.
    
  • Dilute to 100

    
    M intermediate stock in Phosphate Buffer (100 mM, pH 7.4). Final organic solvent content in assay must be <1%.
    

Step 2: Microsome Pre-incubation

  • Thaw microsomes on ice.

  • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

  • Add 10

    
    L of 100 
    
    
    
    M Test Compound to 990
    
    
    L of Microsome mix (Final [Substrate] = 1
    
    
    M).
  • Pre-incubate at 37°C for 10 minutes (shaking water bath). Causality: This ensures temperature equilibrium before the reaction starts.

Step 3: Reaction Initiation

  • Add NADPH regenerating system to initiate the reaction.

  • Note: For the -NADPH control, add buffer instead of NADPH.

Step 4: Sampling (Time Course)

  • Sample 50

    
    L aliquots at the following time points: 0, 5, 15, 30, 45, and 60 minutes.
    
  • Immediately dispense into 150

    
    L of Ice-Cold Quench Solution .
    
  • Causality: Rapid quenching precipitates proteins and stops enzymatic activity instantly.

Step 5: Processing

  • Vortex plates for 10 minutes.

  • Centrifuge at 4,000 rpm (approx 3200 x g) for 20 minutes at 4°C.

  • Transfer supernatant to LC-MS vials.

Workflow Diagram

Workflow cluster_sampling Sampling Timepoints Start Start: Thaw Microsomes & Prepare Stocks Mix Master Mix Prep: Microsomes + Buffer + Substrate (Pre-warm 37°C, 10 min) Start->Mix Split Split into Incubation Plate Mix->Split Initiate Add NADPH (Start Reaction) Split->Initiate T0 T=0 min Initiate->T0 T5 T=5 min Initiate->T5 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench Transfer to Quench Plate (ACN + Internal Std) T0->Quench T5->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge (4000 rpm, 20 min, 4°C) Quench->Centrifuge Analysis LC-MS/MS Analysis (MRM Mode) Centrifuge->Analysis

Caption: Standardized high-throughput microsomal stability workflow.

Data Analysis & Interpretation

Quantitative Calculations

Analyze the peak area ratio (Analyte/Internal Standard). Plot the natural log (ln) of the remaining percentage against time.

1. Elimination Rate Constant (


): 


2. Half-Life (


): 


3. Intrinsic Clearance (


): 


Calculating the Deuterium Kinetic Isotope Effect (DKIE)

To validate the stability enhancement, run the unlabeled (H) and labeled (D) forms in parallel.



  • Interpretation:

    • DKIE

      
       1:  No metabolic stabilization. Metabolism is likely occurring at a distal site or is not rate-limited by C-H bond breakage (e.g., flow-limited).
      
    • DKIE > 2: Significant stabilization. The deuterated sites (methyl or ring) are the primary metabolic soft spots.

    • DKIE > 5: Strong metabolic switching likely occurred.

Data Summary Table Template
Compound IDSpecies

(min)

(

L/min/mg)
Stability Classification

-CPr-MeOH
Human> 60 < 10 High Stability
Protio-CPr-MeOH Human15.4 45.0 Low Stability
TestosteroneHuman12.057.8Control (High)
WarfarinHuman> 120< 5Control (Low)

References

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups in drug design.[3] Hypha Discovery Blogs. [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay.[1][2] ResearchGate.[4] [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol.[2][5] Evotec/Cyprotex. [Link]

  • Shaffer, C. L., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[6] Frontiers in Pharmacology. [Link]

Sources

Application Note: Mechanistic Profiling of Cyclopropyl-2,2,3,3-d4-methyl-d2 Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the reaction mechanisms and experimental protocols for the oxidation of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol (hereafter referred to as CPMA-d6 ). This molecule is a sophisticated mechanistic probe designed for two simultaneous functions in drug metabolism and pharmacokinetics (DMPK) studies:

  • Kinetic Isotope Effect (KIE) Quantification: The

    
    -deuteration (
    
    
    
    ) allows for the measurement of primary deuterium KIEs during oxidative dealkylation or dehydrogenation.
  • Radical Clock Validation: The cyclopropyl moiety acts as a hypersensitive "radical clock" to detect single-electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms involving radical intermediates.

This document provides protocols for both chemical (Jones Oxidation) and enzymatic (Cytochrome P450) oxidation, highlighting how the specific deuteration pattern (


-ring, 

-methyl) elucidates the transition state structure.

Mechanistic Theory

The Deuterium Advantage

The oxidation of CPMA-d6 involves the cleavage of a C-D bond at the carbinyl carbon. Due to the difference in zero-point vibrational energy, the C-D bond is stronger than the C-H bond.[1]

  • Primary KIE (

    
    ):  If C-D bond breaking is the rate-determining step (RDS), a significant isotope effect (
    
    
    
    ) is observed.[1]
  • Metabolic Switching: The

    
    -labeling on the cyclopropane ring (positions 2 and 3) prevents metabolic switching (hydroxylation on the ring) and aids in mass spectral resolution of ring-opened products.
    
The Radical Clock Hypothesis

In P450-catalyzed reactions, the mechanism often involves a high-valent Iron-Oxo species (Compound I).

  • HAT Mechanism: Compound I abstracts a Deuterium from the

    
     group, forming a cyclopropylcarbinyl radical .
    
  • The Race: This radical has two fates:

    • Pathway A (Rebound): Rapid oxygen rebound to form the aldehyde (Cyclopropanecarboxaldehyde-d5).

    • Pathway B (Ring Opening): Rearrangement to a homoallyl radical (

      
       at 25°C).
      

If ring-opened products are detected, a radical intermediate is confirmed. The presence of deuterium (


) at the abstraction site slows the formation of the radical (Primary KIE), potentially altering the ratio of Pathway A to Pathway B compared to the non-deuterated analog.
Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways for CPMA-d6 oxidation.

ReactionMechanism Start CPMA-d6 (Cyclopropyl-d4-CD2OH) Inter Intermediate: Cyclopropylcarbinyl Radical (C-centered on methyl) Start->Inter CYP450 (HAT) Slowed by Primary KIE IonicTS Ionic Transition State (Chromate Ester) Start->IonicTS Jones Reagent (2e- Oxidation) Prod_Ald Product A: Cyclopropanecarboxaldehyde-d5 (Ring Intact) Inter->Prod_Ald Fast OH Rebound Prod_Open Product B: Homoallyl Radical -> Acyclic Ketones/Aldehydes Inter->Prod_Open Ring Opening (k ~ 10^8 s^-1) IonicTS->Prod_Ald Concerted Proton Removal (No Radical)

Caption: Divergent oxidation pathways. Chemical oxidation (Jones) typically retains the ring, while enzymatic oxidation (CYP450) may trigger ring opening via radical intermediates.

Experimental Protocols

Protocol A: Chemical Oxidation (Jones Reagent)

Purpose: To generate the authentic reference standard (Cyclopropanecarboxaldehyde-d5) and confirm structural integrity under ionic oxidation conditions.

Reagents:

  • CPMA-d6 (Substrate)

  • Jones Reagent (2.67 M CrO3 in H2SO4)

  • Acetone (HPLC Grade)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of CPMA-d6 in 10 mL of acetone in a round-bottom flask. Cool to 0°C in an ice bath.

  • Titration: Add Jones Reagent dropwise with vigorous stirring.

    • Visual Cue: The solution will turn from orange (Cr+6) to green (Cr+3).[2] Stop addition when the orange color persists for >1 minute.

  • Quenching: Add 1 mL of Isopropanol to quench excess oxidant (returns solution to green).

  • Extraction: Dilute with 20 mL water and extract 3x with Dichloromethane (DCM).

  • Validation: Analyze organic layer via GC-MS.

    • Expected Result: Single peak corresponding to the aldehyde (

      
       due to loss of 
      
      
      
      and gain of
      
      
      , net mass change depends on hydration). Note: Primary alcohols oxidize to carboxylic acids with excess reagent; control stoichiometry for aldehyde.
Protocol B: Enzymatic Oxidation (Microsomal Incubations)

Purpose: To determine Metabolic Stability, Intrinsic Clearance (


), and KIE.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Substrate: CPMA-d6 and non-deuterated CPMA (for comparison).

Step-by-Step Workflow:

ExperimentalWorkflow Step1 Pre-Incubation Microsomes + Buffer + CPMA-d6 (37°C, 5 min) Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Sampling Points 0, 5, 10, 20, 30, 60 min Step2->Step3 Step4 Quenching Add Ice-cold Acetonitrile (containing IS) Step3->Step4 Step5 Centrifugation 4000 rpm, 10 min, 4°C Step4->Step5 Step6 LC-MS/MS Analysis Monitor Parent Depletion & Metabolite Formation Step5->Step6

Caption: Standard microsomal incubation workflow for determining metabolic stability and isotope effects.

Detailed Procedure:

  • Preparation: Prepare a 10 mM stock of CPMA-d6 in DMSO.

  • Incubation Mix: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Spike with CPMA-d6 to final concentration of 1 µM (keep DMSO < 0.1%).

  • Reaction: Initiate with NADPH. Incubate at 37°C with shaking.

  • Termination: At defined timepoints, transfer 50 µL aliquots into 150 µL ice-cold Acetonitrile containing an Internal Standard (IS).

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

Data Analysis & Interpretation

Calculating the Kinetic Isotope Effect (KIE)

The KIE is calculated by comparing the intrinsic clearance (


) of the non-deuterated (

) vs. deuterated (

) substrates.

Table 1: KIE Calculation Parameters

Parameter Formula Description

| Elimination Rate Constant (


)  | 

| First-order decay rate. | | Half-life (

)
|

| Time for 50% substrate depletion. | | Intrinsic Clearance (

)
|

| Enzymatic efficiency. | | Observed KIE |

| Ratio of clearances. |
  • Interpretation:

    • KIE

      
       1:  C-H bond breaking is not rate-limiting (e.g., product release or binding is RDS).
      
    • KIE > 2: C-H bond breaking is rate-limiting (Primary KIE).[1][3] This suggests the

      
      -methyl modification will significantly improve metabolic stability.
      
Mass Spectral Deconvolution (Ring Opening)

Using High-Resolution Mass Spectrometry (HRMS), monitor for:

  • Intact Oxidation Product: Cyclopropanecarboxaldehyde-d5.

    • Mass Shift: Parent (

      
      ) 
      
      
      
      Aldehyde (
      
      
      Da roughly, specifically loss of
      
      
      from methyl, gain of O? No, oxidation of alcohol to aldehyde is
      
      
      . Here it is
      
      
      . So mass decreases by ~4 Da).
  • Ring-Opened Product: Acyclic isomers.

    • Diagnostic: If the ring opens, the

      
       label distribution changes. In the intact ring, all 4 deuteriums are on 
      
      
      
      carbons. In the opened product (homoallylic), some deuteriums may shift to vinylic positions.
    • Radical Clock Check: If the ratio of [Ring-Opened]/[Intact] decreases in the deuterated sample compared to the proteo-sample, it confirms the radical mechanism (slowing the H-abstraction allows more time for competitive ring opening? No, slowing abstraction makes the radical formation step slower, but once formed, the partitioning depends on the rebound rate vs. opening rate. Actually, the KIE affects the formation of the radical. The partitioning is determined by the intrinsic rate of the radical clock vs the rebound rate).

Correction on Mechanism Logic: The KIE affects the formation of the radical (


).
The ratio of Products (Aldehyde vs Ring-Opened) depends on 

. Since

and

occur after the isotopically sensitive step, the product distribution should theoretically remain similar unless the isotope effect changes the transition state geometry or tunneling contributions significantly. However, if the "metabolic switching" occurs (e.g., the enzyme attacks a different site because the primary site is deuterated), you will see a massive change in product profile.

References

  • Guengerich, F. P. (2017). "Mechanisms of Cytochrome P450-Catalyzed Oxidations." Chemical Research in Toxicology. Link

  • Ortiz de Montellano, P. R., & Stearns, R. A. (1987). "Lithium ion and the probe of cytochrome P-450 active site topology with cyclopropyl-containing suicide substrates." Journal of the American Chemical Society.[4] Link

  • Newcomb, M., et al. (1995). "Hypersensitive Radical Probes and the Mechanisms of Cytochrome P450-Catalyzed Hydroxylations." Journal of the American Chemical Society.[4] Link

  • Wade, D., et al. (1987). "Deuterium isotope effects on the metabolic activation of the suicide inhibitor cyclopropylamine." Journal of Pharmacology and Experimental Therapeutics. Link

  • Organic Chemistry Portal. "Jones Oxidation: Mechanism and Protocols." Link

Sources

Application Notes & Protocols: Strategic Incorporation of Cyclopropyl-2,2,3,3-d4-methyl-d2 Alcohol into Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a powerful tool in modern medicinal chemistry to enhance the pharmacokinetic and safety profiles of drug candidates.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the synthesis, characterization, and incorporation of a novel, selectively deuterated building block, Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol (d6-Cyclopropylmethanol) , into pharmaceutical scaffolds. By leveraging the deuterium kinetic isotope effect (KIE), this reagent is designed to fortify metabolically susceptible positions within the common cyclopropylmethyl moiety, thereby mitigating oxidative metabolism.[3][4] These application notes are intended for researchers, medicinal chemists, and drug development professionals seeking to apply advanced deuteration strategies to optimize active pharmaceutical ingredients (APIs).

The Scientific Rationale: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of deuterated drug design lies in the Kinetic Isotope Effect (KIE) , a quantum mechanical phenomenon describing the change in reaction rate upon isotopic substitution.[4][5] The bond between carbon and deuterium (C-D) is stronger and possesses a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond.[1][4] Consequently, enzymatic reactions involving the cleavage of a C-H bond, a common step in drug metabolism by Cytochrome P450 (CYP450) enzymes, will proceed more slowly if a C-D bond must be broken.[1][3]

This principle is particularly valuable for blocking metabolism at known "soft spots" on a molecule.[2] Strategic deuteration can lead to:

  • Increased Metabolic Stability: A slower rate of metabolism extends the drug's half-life and systemic exposure.[6][7][8]

  • Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can prevent the formation of reactive or toxic byproducts.[2][6]

  • Improved Pharmacokinetic (PK) Profile: More stable and predictable plasma concentrations can allow for less frequent dosing, improving patient compliance.[9][10]

  • Metabolic Shunting: Deuteration can redirect metabolism towards alternative, potentially more favorable pathways.[2][11]

The cyclopropylmethyl group is a prevalent structural motif in pharmaceuticals, valued for its unique conformational properties. However, the methylene bridge and the cyclopropyl ring itself can be susceptible to oxidative metabolism. d6-Cyclopropylmethanol is specifically designed with deuterium atoms fortifying both of these potential sites of metabolic attack.

Caption: Energy profile illustrating the higher activation energy required for C-D bond cleavage.

Synthesis and Characterization of d6-Cyclopropylmethanol

The synthesis of cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol is a multi-step process requiring careful selection of deuterated reagents and reaction conditions. Below is a proposed, robust protocol based on established methodologies for cyclopropanation and reduction.[12]

Protocol 1: Proposed Synthesis of d6-Cyclopropylmethanol

This protocol outlines a two-stage process: the creation of a deuterated allylic alcohol followed by a diastereoselective Simmons-Smith cyclopropanation.

Stage A: Synthesis of Acrolein-d3 and subsequent reduction

  • Rationale: Commercially available deuterated precursors are leveraged to construct the core structure. Acrolein provides the three-carbon backbone.

  • Step 1: Grignard Reaction: React methyl-d3-magnesium iodide (CD₃MgI) with acrolein in anhydrous THF at -78 °C to form but-1-en-3-ol-d3.

  • Step 2: Oxidation: Gently oxidize the secondary alcohol to the corresponding ketone, but-1-en-3-one-d3, using a mild oxidant like pyridinium chlorochromate (PCC).

  • Step 3: Deuteride Reduction: Reduce the ketone using a deuterated reducing agent such as sodium borodeuteride (NaBD₄) in ethanol-d1 (EtOD). This stereoselectively introduces the final deuterium atom at the alcohol carbon, yielding but-3-en-2-ol-d4.

Stage B: Deuterated Simmons-Smith Cyclopropanation

  • Rationale: The Simmons-Smith reaction is a reliable method for converting alkenes to cyclopropanes.[12] Using diiodomethane-d2 ensures the cyclopropyl ring is appropriately deuterated.

  • Step 4: Prepare Zinc-Copper Couple: Activate zinc dust by treating it with a copper(I) chloride solution in a fume hood.

  • Step 5: Form the Carbenoid: To a stirred suspension of the activated zinc-copper couple in anhydrous diethyl ether, add diiodomethane-d2 (CD₂I₂) dropwise. This forms the (dideuterio)iodomethylzinc iodide carbenoid.

  • Step 6: Cyclopropanation: Add the but-3-en-2-ol-d4 from Stage A to the carbenoid mixture and reflux for several hours. The hydroxyl group of the allylic alcohol directs the cyclopropanation.

  • Step 7: Work-up and Purification: Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product via fractional distillation or column chromatography to yield pure cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol.

Analytical Characterization and Validation

Rigorous analytical characterization is mandatory to confirm the identity, purity, and extent of deuteration of the synthesized alcohol before its use as a building block. A combination of NMR and Mass Spectrometry is essential.[13]

Caption: Integrated workflow for the analytical characterization of d6-Cyclopropylmethanol.

Protocol 2: Characterization by NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified alcohol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) that does not have signals overlapping with the analyte.[14][15]

  • ¹H NMR: Acquire a standard proton NMR spectrum. The key indicator of successful deuteration will be the significant reduction or complete disappearance of proton signals corresponding to the methylene bridge and the cyclopropyl ring protons.[16]

  • ²H NMR: Acquire a deuterium NMR spectrum. This is the most direct method to confirm deuterium incorporation.[17] Sharp signals should be observed in the regions where proton signals disappeared in the ¹H NMR spectrum. The integration of these signals provides a quantitative measure of deuteration at each site.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Carbon atoms bonded to deuterium will appear as multiplets (due to C-D coupling) and will have a characteristic upfield shift compared to their protio-analog.

Protocol 3: Isotopic and Chemical Purity by Mass Spectrometry
  • Rationale: GC-MS is suitable for this volatile alcohol, while LC-MS can be used for less volatile derivatives.[16] MS provides the molecular weight, confirming the number of incorporated deuterium atoms, and chromatography assesses chemical purity.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the alcohol in a suitable volatile solvent like methanol or dichloromethane.

  • GC-MS Analysis:

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Method: Inject 1 µL and run a temperature gradient (e.g., 50 °C for 2 min, then ramp to 250 °C at 10 °C/min).

    • Data Analysis: The mass spectrum should show a molecular ion (or M-1 peak) corresponding to the mass of the d6-analog. Analyze the isotopic cluster to determine the percentage of d6, d5, d4, etc., species, which defines the isotopic enrichment.[18] The chromatographic peak area determines the chemical purity.

Parameter Expected Result for d6-Cyclopropylmethanol Technique
Molecular Weight 78.15 g/mol GC-MS / LC-MS
Isotopic Enrichment >98% d6GC-MS / ²H NMR
Chemical Purity >99%GC-MS / LC-MS
¹H NMR Absence of signals for CH₂ and cyclopropyl CH₂ protons.¹H NMR
²H NMR Presence of signals corresponding to the deuterated positions.²H NMR

Incorporating d6-Cyclopropylmethanol into a Pharmaceutical Scaffold

The primary alcohol functional group of d6-cyclopropylmethanol makes it a versatile synthon for incorporation into larger molecules, typically through ether or ester linkages. The Williamson ether synthesis is a classic and reliable method for coupling an alcohol to a phenolic moiety, a common feature in APIs.

Protocol 4: Williamson Ether Synthesis with a Phenolic Scaffold
  • Rationale: This reaction proceeds via an Sₙ2 mechanism. A strong, non-nucleophilic base is used to deprotonate the phenol, which then acts as a nucleophile to displace a leaving group previously installed on the d6-cyclopropylmethanol.

  • Step 1: Activation of the Alcohol: Convert the d6-cyclopropylmethanol to a better leaving group. React it with p-toluenesulfonyl chloride (TsCl) in pyridine at 0 °C to form d6-cyclopropylmethyl tosylate. Purify by recrystallization.

  • Step 2: Deprotonation of Phenol: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the phenolic API scaffold in a dry, aprotic solvent like DMF or THF. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Causality: NaH is a strong, irreversible base that quantitatively generates the phenoxide anion, driving the reaction forward. Aprotic solvents are used to prevent protonation of the highly reactive base and anion.

  • Step 3: Nucleophilic Substitution: Add the d6-cyclopropylmethyl tosylate from Step 1 to the phenoxide solution. Allow the reaction to warm to room temperature or heat gently (e.g., 60 °C) to drive the substitution to completion. Monitor the reaction by TLC or LC-MS.

  • Step 4: Work-up and Purification: Upon completion, cool the reaction and quench by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the final deuterated API by flash column chromatography or preparative HPLC.

  • Final Characterization: Confirm the structure of the final product using NMR and MS, as detailed in Protocols 2 and 3, to ensure the deuterated moiety is intact.

Verifying the Impact: In Vitro Metabolic Stability Assay

The ultimate validation of this strategy is to demonstrate that the deuterated compound has improved metabolic stability compared to its non-deuterated (protio) counterpart.

Protocol 5: Human Liver Microsome (HLM) Stability Assay
  • Rationale: HLMs contain a high concentration of CYP450 enzymes and are the industry standard for early-stage in vitro metabolism assessment.[19] The rate of disappearance of the parent compound over time is measured.

  • Materials: Deuterated API, protio-API (as a control), Human Liver Microsomes, NADPH (cofactor), phosphate buffer (pH 7.4).

  • Step 1: Incubation: Pre-warm a solution of HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37 °C.

  • Step 2: Initiate Reaction: Add the test compound (deuterated or protio API, final concentration 1 µM) to the microsome solution. After a brief pre-incubation, initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

  • Step 3: Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins.

  • Step 4: Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Compound Expected In Vitro Half-life (t½) in HLM (min) Interpretation
Protio-API15Demonstrates moderate to high metabolic clearance.
d6-Deuterated API > 60 Significant increase in metabolic stability due to the KIE.

Conclusion

The strategic use of selectively deuterated building blocks like Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol offers a sophisticated and powerful approach to overcoming metabolic liabilities in drug discovery. By fortifying known metabolic soft spots, this reagent can significantly enhance the stability and overall pharmacokinetic profile of APIs containing the cyclopropylmethyl moiety. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, incorporation, and validation of this and similar deuterated reagents, enabling drug development professionals to harness the full potential of the deuterium kinetic isotope effect.

References

  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC. (n.d.). National Institutes of Health (NIH).
  • A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. (n.d.). BenchChem.
  • Accelerating Drug Discovery with Deuterated Labelled Compounds. (2024, July 19). AquigenBio.
  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017, March 27). Juniper Publishers.
  • Understanding deuterium kinetic isotope effect in drug metabolism. (n.d.). BenchChem.
  • Applications of Deuterium-Labeled Compounds in Drug Development: Application Notes and Protocols. (n.d.). BenchChem.
  • Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (2025, August 30). BOC Sciences.
  • Deuterium in drug discovery: progress, opportunities and challenges - PMC. (2023, June 5). National Institutes of Health (NIH).
  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Verdant.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc..
  • Deuteration. (n.d.). ThalesNano.
  • Deuterated Compounds. (2025, May 29). Simson Pharma.
  • (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2025, August 7). ResearchGate.
  • Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design. (n.d.). Cambridge Isotope Laboratories.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 4). YouTube.
  • Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. (2025, November 1). Alsachim.
  • The Rise of Deuterated Drugs: A New Frontier in Pharmaceuticals. (2024, July 16). Clearsynth Discovery.
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions.
  • The kinetic isotope effect in the search for deuterated drugs. (2025, August 9). ResearchGate.
  • Kinetic isotope effect - Wikipedia. (n.d.). Wikipedia.
  • Isotope-Labeled Compounds. (n.d.). APExBIO.
  • Deuterium NMR - Wikipedia. (n.d.). Wikipedia.
  • Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error. (2016, April 15). PubMed.
  • Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. (2024). Yao Xue Xue Bao, 12, 1176-1185.
  • Isotopic labeling - Wikipedia. (n.d.). Wikipedia.
  • Revolutionizing Pharmaceuticals: Clearsynth's Premium Deuterium Products. (n.d.). Clearsynth.
  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). (2022, April 19). Study Mind.
  • Hydrogen (Proton, Deuterium and Tritium) NMR. (n.d.). University of Sheffield.
  • Deuterated Compounds for NMR. (n.d.). ChemScene.
  • Deuterium Depletion is a Disruptive Innovation in the Pharma Industry. (2019, March 18). International Biopharmaceutical Industry.
  • Chemical Name : Cyclopropylmethanol-d5 (Major). (n.d.). Pharmaffiliates.
  • Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols. (2012, September 18). PubMed.
  • Cyclopropylmethanol. (n.d.). Actylis.
  • ISOAPI-D™ - Deuterated Reagents for Pharmaceuticals. (n.d.). Cambridge Isotope Laboratories.
  • Cyclopropylmethanol 98% Min - CAS 2516-33-8 Best Price India. (n.d.). A B Enterprises.

Sources

Application Note: Advanced Sample Preparation for Cyclopropyl-2,2,3,3-d4-methyl-d2 Alcohol Analysis

Author: BenchChem Technical Support Team. Date: February 2026


-CPM)
Application:  Internal Standard (IS) for GC-MS/LC-MS Quantitation & Metabolic Profiling

Executive Summary

This technical guide details the sample preparation and handling protocols for Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol (


-CPM). As a highly deuterated isotopologue of Cyclopropylmethanol (CPM), this molecule serves as a critical Internal Standard (IS) for quantifying CPM—a known genotoxic impurity and pharmaceutical intermediate.

The analysis of CPM presents two distinct physicochemical challenges: high volatility (leading to analyte loss during concentration) and ring strain instability (susceptibility to acid-catalyzed ring opening). This guide prioritizes Headspace GC-MS as the gold standard for recovery and precision, while offering an alternative In-Situ Derivatization protocol for trace-level sensitivity.

Analyte Profiling & Critical Handling

Understanding the molecule is the first step to a successful protocol.


-CPM is not merely a "heavy" alcohol; its cyclopropyl moiety dictates specific handling constraints.
PropertyCharacteristicImpact on Protocol
Structure Strained 3-carbon ringAcid Sensitive: Avoid strong acids (pH < 3). The ring opens to form allyl species, destroying the analyte.
Volatility BP ~123°C (Protio)Evaporation Risk: Do NOT evaporate extracts to dryness. Significant loss occurs even at room temperature under nitrogen flow.
Isotope Deuterated (

)
Retention Shift: In GC,

-CPM typically elutes slightly earlier (0.02–0.05 min) than non-deuterated CPM due to the inverse isotope effect.
Polarity Hydroxyl groupTailing: Requires derivatization or polar column deactivation for sharp peak shape.
Stability Warning

CRITICAL: The cyclopropyl ring possesses significant angular strain (~27.5 kcal/mol). Exposure to strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids during sample prep will catalyze ring opening, converting the analyte into open-chain isomers (e.g., allyl carbinol derivatives). Always maintain neutral or slightly basic conditions.

Decision Matrix: Selecting the Right Workflow

The choice of method depends on the required Limit of Quantitation (LOQ) and the sample matrix.

G Start Start: Select Matrix Matrix Matrix Type? Start->Matrix Solid Solid / API Matrix->Solid Liquid Plasma / Urine Matrix->Liquid Conc Target Sensitivity? Solid->Conc Liquid->Conc High High ppm (>10 ppm) Conc->High Trace Trace (<1 ppm) Conc->Trace MethodA Method A: Headspace GC-MS (Zero Solvent Handling) High->MethodA Preferred MethodB Method B: LLE + In-Situ Derivatization (Silylation) Trace->MethodB Required

Figure 1: Decision matrix for selecting the appropriate sample preparation technique based on matrix and sensitivity requirements.

Protocol A: Headspace GC-MS (The Gold Standard)

Rationale: Headspace sampling exploits the volatility of CPM, allowing direct analysis of the vapor phase without liquid injection. This eliminates "dirty" matrix injections and prevents analyte loss during evaporation.

Reagents & Materials
  • Internal Standard:

    
    -CPM (1 mg/mL in DMSO).
    
  • Matrix Modifier: Saturated NaCl solution (Salting-out agent).

  • Vials: 20 mL Headspace vials with magnetic crimp caps (PTFE/Silicone septa).

Step-by-Step Procedure
  • Sample Aliquoting:

    • Transfer 200 µL of biological fluid (plasma/urine) or 50 mg of solid API into a 20 mL headspace vial.

  • Internal Standard Addition:

    • Add 10 µL of

      
      -CPM working solution.
      
    • Note: Keep the organic solvent volume < 2% of the total liquid volume to maintain consistent phase ratios.

  • Matrix Modification (Salting Out):

    • Add 1.0 mL of Saturated NaCl solution.

    • Mechanism:[1] The high ionic strength reduces the solubility of the organic alcohol in the aqueous phase, driving the partition coefficient (

      
      ) toward the gas phase (Headspace), significantly increasing sensitivity.
      
  • Sealing:

    • Immediately cap and crimp the vial.[2]

  • Incubation (Equilibrium):

    • Temp: 75°C (Do not exceed 90°C to prevent thermal degradation/pressure issues).

    • Time: 20 minutes with agitation (500 rpm).

  • Injection:

    • Inject 1.0 mL of headspace gas into the GC-MS (Split ratio 1:10 to 1:50 depending on concentration).

Protocol B: LLE with In-Situ Derivatization (High Sensitivity)

Rationale: For trace analysis, derivatization with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replaces the polar hydroxyl hydrogen with a trimethylsilyl (TMS) group.[3][4] This improves peak shape and ionization efficiency. Crucially, this protocol avoids evaporation to dryness.

Reagents
  • Extraction Solvent: Dichloromethane (DCM) – High density aids separation.

  • Derivatization Agent: MSTFA (Freshly opened).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Procedure
  • Extraction:

    • To 0.5 mL plasma, add 10 µL

      
      -CPM IS.
      
    • Add 2.0 mL Dichloromethane (DCM).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes to separate phases.

  • Phase Separation:

    • Carefully remove the lower organic (DCM) layer and transfer to a clean, dry glass vial.

    • Critical: Avoid transferring any aqueous layer; water destroys the silylation reagent.

  • Drying:

    • Add ~50 mg Anhydrous

      
       to the DCM extract. Vortex and let sit for 2 minutes.
      
    • Transfer the supernatant to a GC autosampler vial.

  • In-Situ Derivatization (No Evaporation):

    • Add 50 µL of MSTFA directly to the DCM extract.

    • Cap tightly.[5]

    • Incubate at 60°C for 30 minutes.

    • Mechanism:[1] The MSTFA reacts with the alcohol to form Cyclopropyl-TMS ether. The DCM acts as the reaction solvent.

  • Injection:

    • Inject 1 µL into GC-MS (Splitless mode for maximum sensitivity).

Derivatization CPM d6-CPM (Polar/Volatile) Reaction Reaction 60°C / 30 min CPM->Reaction MSTFA MSTFA (Reagent) MSTFA->Reaction Product TMS-d6-CPM (Non-Polar/Stable) Reaction->Product -HOTMSA (Byproduct)

Figure 2: Silylation reaction pathway. The polar hydroxyl group is capped with a TMS group, improving chromatographic behavior.[4]

Validation & Quality Control

Isotopic Contribution (Cross-Talk)

Since


-CPM is used to quantify non-deuterated CPM, you must verify that the IS does not contribute signal to the analyte channel (M+0) and vice versa.
  • Blank Check: Inject pure

    
    -CPM. Monitor the quantitation ion for native CPM. Signal should be < 0.5% of the LOQ.
    
  • Reverse Check: Inject high-concentration native CPM. Monitor the quantitation ion for

    
    -CPM.
    
Retention Time Locking

Due to the Deuterium Isotope Effect ,


-CPM will elute slightly earlier than native CPM on non-polar columns (e.g., DB-5ms).
  • Expected Shift:

    
     to 
    
    
    
    min.
  • Action: Ensure integration windows are wide enough to capture both peaks, or use relative retention time (RRT) for identification.

References

  • Restek Corporation. (n.d.). Silylation Derivatization Reagent, MSTFA.[3][4][6] Retrieved October 24, 2025, from [Link]

  • Washington State Patrol. (2017). Analysis of Volatiles in Aqueous and Biological Specimens by Headspace Gas Chromatography. Retrieved October 24, 2025, from [Link]

Sources

Advanced Application Note: Deuterium Labeling Strategies using Cyclopropyl-2,2,3,3-d4-methyl-d2 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the strategic incorporation of deuterium is a pivotal tool for optimizing Drug Metabolism and Pharmacokinetics (DMPK).[1][2] Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol (CAS: 1219805-67-0) represents a high-value building block designed to address two specific metabolic vulnerabilities: oxidative dealkylation at the


-carbon and oxidative ring-opening of the cyclopropyl moiety.

This guide details the strategic application of this hexadeuterated (


) synthon. By introducing a heavy isotope "firewall" at the cyclopropylmethyl position—a common pharmacophore in opioid antagonists (e.g., Naltrexone), antivirals, and kinase inhibitors—researchers can significantly enhance metabolic stability via the Kinetic Isotope Effect (KIE) while retaining the parent molecule's binding affinity.

Chemical Profile & Specifications

PropertySpecification
Compound Name Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol
Synonyms (Hydroxymethyl-d2)cyclopropane-2,2,3,3-d4; Cyclopropylmethanol-d6
CAS Number 1219805-67-0
Molecular Formula ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Molecular Weight 78.14 g/mol
Isotopic Enrichment

99 atom % D
Appearance Colorless liquid
Boiling Point ~123 °C (lit. for protio analog)
Solubility Soluble in water, alcohols, DCM, THF

Strategic Applications: The "Why"

The cyclopropylmethyl (CPM) group is a privileged motif in medicinal chemistry, but it is metabolically labile. The


-labeled alcohol provides a dual-layer defense mechanism:
A. Primary Metabolic Blockade ( -Carbon)

The methylene group (


) adjacent to the heteroatom is the primary site for Cytochrome P450-mediated 

-hydroxylation. Replacing these hydrogens with deuterium (

) exploits the Primary Kinetic Isotope Effect (KIE), where the C-D bond is 6–10 times stronger than the C-H bond. This significantly slows the rate-limiting step of C-H abstraction, reducing clearance and extending half-life (

).
B. Secondary Metabolic Blockade (Cyclopropyl Ring)

The cyclopropyl ring is prone to oxidative ring-opening or radical fragmentation. Labeling the ring carbons (


) with deuterium (

) stabilizes the ring against these secondary metabolic pathways and suppresses "metabolic switching" where the enzyme attacks the ring after the

-carbon is blocked.
C. Mechanistic Probing

This isotopologue is ideal for "Radical Clock" experiments.[2] By comparing the ring-opening rates of the protio- vs. deutero-analogs, researchers can elucidate whether a reaction proceeds via a radical intermediate or a concerted ionic mechanism.

Visualizing the Metabolic Defense

The following diagram illustrates how the


-labeling strategy blocks specific metabolic degradation pathways compared to the non-deuterated (protio) substrate.

MetabolicBlockade Substrate Drug-N-CH2-Cyclopropyl (Protio) AlphaOx Alpha-Hydroxylation (Unstable Hemiaminal) Substrate->AlphaOx CYP450 (Fast) RingOpen Ring Opening (Toxic Metabolites) Substrate->RingOpen Radical/Oxidative Dealkylation N-Dealkylation (Loss of Activity) AlphaOx->Dealkylation Hydrolysis DeutSubstrate Drug-N-CD2-Cyclopropyl-d4 (Deuterated) DeutSubstrate->AlphaOx BLOCKED (Primary KIE) DeutSubstrate->RingOpen SUPPRESSED (Secondary KIE) MetabStable Metabolically Stable (Extended t1/2) DeutSubstrate->MetabStable Maintained Integrity

Caption: Figure 1. Mechanism of metabolic stabilization.[1][2][3] The C-D bonds inhibit CYP450 attack at the alpha-carbon and stabilize the ring against opening.

Experimental Protocols

Protocol A: Conversion to Electrophile (Mesylate)

For subsequent alkylation of amines or phenols.[2]

Rationale: The alcohol itself is a poor leaving group.[2] Converting it to a mesylate (OMs) or tosylate (OTs) creates an active electrophile while preserving the isotopic integrity of the cyclopropyl ring (avoiding acid-catalyzed ring opening common with HBr).[2]

Materials:

  • Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)[2]

  • Triethylamine (

    
    ) (1.5 eq)[2]
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step:

  • Setup: Dissolve the deuterated alcohol in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar). Cool to 0°C.[2]
    
  • Addition: Add

    
     followed by the dropwise addition of MsCl.[2] Maintain temperature < 5°C to prevent exotherms.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1–2 hours. Monitor by TLC (stain with

    
    ; UV is inactive).[2]
    
  • Workup: Quench with ice-cold water. Extract with DCM (x3).[2] Wash combined organics with dilute HCl (0.1 M), saturated

    
    , and brine.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo at low temperature (< 30°C) .
    
    • Critical Note: Cyclopropylmethyl mesylates can be thermally unstable.[2] Use immediately or store at -20°C.

Protocol B: Direct Mitsunobu Coupling

For direct attachment to N-heterocycles or phenols without isolating intermediates.

Rationale: Avoids the isolation of unstable halides/mesylates and proceeds under neutral conditions, minimizing ring rearrangement risks.

Materials:

  • Nucleophile (e.g., Phenol, Imide, N-heterocycle) (1.0 eq)

  • Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol (1.2 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)[2]
    
  • DIAD or DEAD (1.5 eq)

  • THF (anhydrous)[2]

Step-by-Step:

  • Mixture: Combine the nucleophile, deuterated alcohol, and

    
     in anhydrous THF. Cool to 0°C.[2]
    
  • Activation: Add DIAD dropwise over 10 minutes. The solution will turn yellow.[2]

  • Reaction: Stir at RT for 12–24 hours.

  • Purification: Concentrate directly. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ).[2] Filter.
  • Chromatography: Purify the filtrate via silica gel chromatography.

Protocol C: Controlled Oxidation to Aldehyde-d6

For Reductive Amination or Wittig Olefination.

Rationale: To introduce the group via reductive amination, the alcohol must be oxidized to Cyclopropanecarbaldehyde-d6 . Dess-Martin Periodinane (DMP) is preferred over Swern to avoid cryogenic conditions that might complicate moisture control.

Materials:

  • Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol[4][5][6][7][8]

  • Dess-Martin Periodinane (1.2 eq)

  • DCM (wet, as DMP requires trace water for mechanism, or add 1 eq water)

Step-by-Step:

  • Reaction: Dissolve the alcohol in DCM. Add DMP in one portion at RT.[2]

  • Monitoring: Stir for 1–3 hours. Monitor by TLC (aldehyde spot will be UV active if conjugated, otherwise use DNP stain).[2]

  • Workup: Quench with 1:1 mixture of sat.

    
     and sat.[2] 
    
    
    
    . Stir vigorously until the biphasic layers are clear (removes iodine byproducts).
  • Isolation: Extract with DCM. The aldehyde is volatile; concentrate carefully (do not apply high vacuum).[2] Use the crude solution immediately for reductive amination (

    
     or 
    
    
    
    ).[2]

Synthetic Workflow Visualization

SynthesisWorkflow Alcohol Cyclopropyl-d6 Alcohol (Starting Material) Mesylate Intermediate: Cyclopropyl-d6 Mesylate Alcohol->Mesylate MsCl, Et3N Mitsunobu Mitsunobu Coupling (PPh3 / DIAD) Alcohol->Mitsunobu Direct Coupling Aldehyde Intermediate: Cyclopropyl-d6 Aldehyde Alcohol->Aldehyde Dess-Martin Oxidation Drug_Alk Target: N-Alkyl-d6 Drug Mesylate->Drug_Alk Amine/Phenol Base Drug_Mit Target: O/N-Cyclopropyl-d6 Drug Mitsunobu->Drug_Mit RedAm Reductive Amination (Amine + STAB) Aldehyde->RedAm Drug_Am Target: N-Cyclopropylmethyl-d6 Amine RedAm->Drug_Am

Caption: Figure 2. Synthetic routes from Cyclopropyl-d6 Alcohol to deuterated drug candidates.

Quality Control & Validation

To ensure the integrity of the label, the final product must be validated using NMR and Mass Spectrometry.

NMR Characterization[2][12]
  • 
     NMR: 
    
    • Loss of Signal: The characteristic doublet for the

      
       protons (typically 
      
      
      
      3.0–3.5 ppm) will be absent (replaced by
      
      
      ).
    • Loss of Ring Signals: The multiplets for the cyclopropyl ring protons (

      
       0.2–0.6 ppm) will be absent  (replaced by 
      
      
      
      ).
    • Residual Peaks: Look for trace residual protio peaks (< 1%) to calculate isotopic purity.[2]

  • 
     NMR: 
    
    • Coupling: The carbon signals will appear as multiplets due to C-D coupling (

      
      ).[2]
      
    • Isotope Shift: Expect a slight upfield shift (

      
      ) compared to the protio analog.[2]
      
Mass Spectrometry (MS)[2][4]
  • Mass Shift: The molecular ion (

    
    ) should show a shift of +6 Da .[2]
    
  • Fragmentation: In MS/MS, fragments retaining the cyclopropylmethyl group will also exhibit the +6 shift, aiding in metabolite identification.

References

  • Wotherspoon, A. T. L., & Darwish, T. A. (2019).[3] A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability.[2][3] [Link][2]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.[1][2][3][9][10] Global Journal of Pharmacy & Pharmaceutical Sciences.[1][2] [Link][2]

  • Schwaiger, M., et al. (2021).[2] Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs. (Demonstrating cyclopropylmethyl alkylation protocols). [Link]

Sources

Quantitative Analysis of Cyclopropyl-2,2,3,3-d4-methyl-d2 Alcohol Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive and validated protocol for the quantitative analysis of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol, a stable isotopically labeled (SIL) analog of cyclopropylmethanol. Due to its volatile nature, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is presented as the optimal analytical technique, offering high sensitivity and selectivity.[1] This document details the complete workflow, including sample preparation from a biological matrix, instrument configuration, data analysis, and method validation in accordance with industry best practices. The methodologies described herein are designed for researchers, scientists, and drug development professionals who require precise quantification of this compound, often used as an internal standard in pharmacokinetic or metabolic studies.[2][3]

Scientific Principle and Rationale

The accurate quantification of analytes in complex matrices is a cornerstone of pharmaceutical development and bioanalysis. Stable isotopically labeled compounds, such as Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol, are considered the gold standard for use as internal standards (IS) in quantitative mass spectrometry assays.[2][4]

Causality behind Method Selection:

  • Analyte Properties: Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol is a small, volatile alcohol. Gas Chromatography (GC) is ideally suited for the separation of such volatile and semi-volatile compounds.[1]

  • Internal Standard (IS) Functionality: The key principle of using a deuterated IS is that it is chemically identical to the analyte of interest (the non-deuterated "light" analog) and thus exhibits nearly identical behavior during sample extraction, chromatographic separation, and ionization.[2] Any sample loss or variation during the analytical process will affect both the analyte and the IS equally. By calculating the ratio of the analyte's signal to the IS's signal, these variations are normalized, leading to significantly enhanced accuracy and precision.[2][4]

  • Mass Spectrometry (MS) Detection: MS provides unparalleled selectivity by differentiating compounds based on their mass-to-charge ratio (m/z). For this analysis, we utilize Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions corresponding to the analyte and the internal standard.[5] This dramatically increases sensitivity by reducing chemical noise and eliminating interference from co-eluting matrix components.[5]

Materials, Reagents, and Instrumentation

Reagents and Standards
  • Analyte: Cyclopropyl-2,2,3,3-d4-methyl-d2 Alcohol (CAS: 1219805-67-0), with a minimum chemical purity of 98% and isotopic enrichment of 99 atom % D.[6]

  • Internal Standard (IS): For the purpose of this protocol (quantifying the deuterated analyte itself), a structurally similar compound with a different mass is required. Isobutanol is a suitable choice. If quantifying the non-deuterated analog, Cyclopropyl-2,2,3,3-d4-methyl-d2 Alcohol would serve as the IS.

  • Solvents: Methanol (HPLC or MS-grade), Acetonitrile (HPLC or MS-grade), Dichloromethane (GC-grade), and Deionized Water (18.2 MΩ·cm).

  • Reference Standards: It is highly recommended to use certified or standard reference materials (SRMs) from national metrology institutes like NIST for method validation and to ensure traceability.[7][8][9]

Instrumentation

A standard Gas Chromatograph system coupled to a single quadrupole or triple quadrupole Mass Spectrometer is required.

  • Gas Chromatograph (GC): Equipped with a split/splitless injector.

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Mass Spectrometer (MS): Capable of Electron Ionization (EI) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and QC Samples

This protocol establishes the foundation for accurate quantification by creating a reliable calibration curve.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of neat Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol.

    • Dissolve in a 10 mL volumetric flask using methanol. Ensure complete dissolution. This is your primary stock (PS1).

  • Internal Standard Stock Solution (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Isobutanol in methanol using the same procedure. This is your IS stock.

  • Working Stock Solution (100 µg/mL):

    • Dilute 1 mL of PS1 into a 10 mL volumetric flask with methanol. This is your working stock (WS1).

  • Internal Standard Working Solution (10 µg/mL):

    • Dilute 100 µL of the IS stock into a 10 mL volumetric flask with 50:50 Methanol:Water. This is your IS working solution (IS-WS).

  • Calibration Standards & Quality Control (QC) Samples:

    • Prepare a series of calibration standards by serial dilution of WS1 in a suitable matrix (e.g., drug-free plasma or 50:50 Methanol:Water). A typical range would be 1 ng/mL to 1000 ng/mL.

    • Independently prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 150 ng/mL, and 800 ng/mL) from a separate stock solution to ensure unbiased validation.

Protocol 2: Sample Preparation from Human Plasma (Protein Precipitation)

Protein Precipitation is a rapid and effective method for cleaning up biological samples prior to analysis.[5]

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 50 µL Plasma (Calibrator, QC, or Unknown) add_is 2. Add 10 µL IS-WS (10 µg/mL Isobutanol) plasma->add_is vortex1 3. Vortex Briefly (5 seconds) add_is->vortex1 add_acn 4. Add 200 µL Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 5. Vortex Vigorously (1 minute) add_acn->vortex2 centrifuge 6. Centrifuge (>10,000 g for 5 min) vortex2->centrifuge transfer 7. Transfer Supernatant to Autosampler Vial centrifuge->transfer inject 8. Inject 1 µL into GC-MS transfer->inject

Figure 1: Workflow for plasma sample preparation.
Protocol 3: GC-MS Analysis and Data Processing
  • Instrument Setup: Configure the GC-MS system using the parameters outlined in Table 1.

  • Sequence Generation: Create a sequence including a solvent blank, the calibration curve standards (from lowest to highest concentration), QC samples, and unknown samples.

  • Data Acquisition: Initiate the sequence run. The system will inject 1 µL of the prepared sample supernatant.

  • Peak Integration: After the run, integrate the chromatographic peaks for the analyte and the internal standard using the quantification ions specified in Table 1.

  • Calibration Curve Construction: Plot the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. Apply a linear regression with a 1/x or 1/x² weighting. The correlation coefficient (r²) should be >0.99.

  • Quantification: Determine the concentration of the analyte in QC and unknown samples by back-calculating from their peak area ratios using the regression equation from the calibration curve.

System Parameters and Data Presentation

Table 1: GC-MS Instrumental Parameters
ParameterSettingRationale
GC System
Injection ModeSplitlessMaximizes transfer of analyte to the column, enhancing sensitivity for trace-level analysis.[5]
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte and internal standard.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert gas that provides good chromatographic efficiency.
Oven ProgramInitial: 50°C (hold 1 min)Focuses analytes at the head of the column for sharp peaks.
Ramp: 15°C/min to 200°CProvides efficient separation of the volatile analytes from potential matrix components.[10]
Hold: 2 min at 200°CEnsures elution of all compounds of interest.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.[5]
Ion Source Temp.230 °COptimal temperature to maintain analyte integrity and prevent contamination.
Quadrupole Temp.150 °CStandard operating temperature for stable mass analysis.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific m/z ions.[5]
SIM Ions (m/z)
Analyte78.1 (Quantifier), 61.1 (Qualifier)Molecular ion (M+) for C₄D₆H₂O and a characteristic fragment ion for identity confirmation.[6]
Internal Standard74.1 (Quantifier), 56.1 (Qualifier)Molecular ion (M+) for Isobutanol (C₄H₁₀O) and a characteristic fragment ion.

Method Validation Protocol

A robust analytical method must be validated to prove it is fit for its intended purpose.[11] The validation process follows guidelines from the ICH and FDA.[12][13]

G cluster_validation Method Validation Workflow mv Analytical Method Validation specificity Specificity / Selectivity (Interference Check) mv->specificity linearity Linearity & Range (Calibration Curve) mv->linearity accuracy Accuracy (% Recovery) mv->accuracy precision Precision (Repeatability & Intermediate) mv->precision lod_loq LOD & LOQ (Sensitivity) mv->lod_loq stability Stability (Freeze-Thaw, Bench-Top) mv->stability

Figure 2: Core components of analytical method validation.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Analyze six blank matrix samples to check for interfering peaks at the retention time of the analyte/IS.Response of interferences should be <20% of the LOQ response.
Linearity & Range Analyze calibration curves (n=3) with at least 6 non-zero points over the desired concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at LLOQ, Low, Mid, and High concentrations (n=6) on three different days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Limit of Quantitation (LOQ) The lowest standard on the calibration curve that meets accuracy and precision criteria.Signal-to-Noise ratio ≥ 10. Accuracy and Precision criteria must be met.
Stability Assess analyte stability in matrix under various conditions (e.g., 3 freeze-thaw cycles, 24h at room temp).Mean concentration within ±15% of freshly prepared samples.

Conclusion

The GC-MS method detailed in this application note provides a robust, sensitive, and reliable protocol for the quantitative analysis of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol. The use of a splitless injection, SIM mode detection, and a straightforward protein precipitation sample preparation allows for high-throughput analysis suitable for regulated bioanalytical environments. Proper method validation according to established guidelines ensures that the data generated is accurate, precise, and defensible, meeting the stringent requirements of the pharmaceutical and drug development industries.[11][12]

References

  • An improved and economical LLE-LC/MS method for quantifying phosphatidylethanol: Identification and separation of isotopic cross-talk in clinical alcohol testing. PubMed. Available from: [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available from: [Link]

  • Isotopic labeling-assisted metabolomics using LC–MS. ResearchGate. Available from: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available from: [Link]

  • High-Precision Isotopic Reference Materials. NIST. Available from: [Link]

  • Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol etho. EPA. Available from: [Link]

  • Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. ACS Publications. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Isotopic labeling-assisted metabolomics using LC–MS. PMC. Available from: [Link]

  • Isotope Metrology. NIST. Available from: [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

  • Absolute isotopic abundance ratios of common, equal-atom, and radiogenic lead isotopic standards. NIST Technical Series Publications. Available from: [Link]

  • Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts. PubMed. Available from: [Link]

  • Sample preparation for the analysis of volatile organic compounds in air and water matrices. ScienceDirect. Available from: [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Available from: [Link]

  • Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. PubMed. Available from: [Link]

  • Method 5000: Sample Preparation for Volatile Organic Compounds. EPA. Available from: [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Springer. Available from: [Link]

  • Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). Ministry of Health, Labour and Welfare, Japan. Available from: [Link]

  • Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. Global Journals. Available from: [Link]

  • Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols. PubMed. Available from: [Link]

Sources

Troubleshooting & Optimization

Resolving mass spectral interference with Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol

Welcome to the Advanced Application Support Hub. This guide is designed for bioanalytical scientists and method developers encountering quantitation challenges when using Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol as a Stable Isotope Labeled Internal Standard (SIL-IS).

Unlike generic troubleshooting templates, this module focuses on the specific physicochemical properties of the cyclopropyl moiety and the deuterium isotope effect , providing a self-validating workflow to ensure data integrity.

Module 1: Diagnostic Workflow (The "Cross-Signal" Check)

Before optimizing instrument parameters, you must empirically determine the source of the interference. Interference is rarely one-sided; it can manifest as the Analyte contributing to the IS channel (reducing calculated recovery) or the IS contributing to the Analyte channel (inflating calculated concentration).

The "Null Injection" Protocol

Perform this experiment prior to any validation batch.

  • Blank Injection: Inject pure mobile phase.

    • Acceptance: Noise only.

  • IS-Only Injection: Inject the IS at the working concentration (no Analyte).

    • Monitor: Analyte MRM channel.

    • Result: Signal here indicates "IS Interference" (Impurity in IS or isotopic overlap).

  • Analyte-Only Injection: Inject Analyte at the Upper Limit of Quantification (ULOQ) (no IS).

    • Monitor: IS MRM channel.

    • Result: Signal here indicates "Crosstalk" (Natural isotopic envelope of the analyte extending into the IS mass window).

Visualization: Diagnostic Logic Flow

DiagnosticWorkflow start Start: Interference Suspected step1 Inject ULOQ Analyte (No IS) start->step1 decision1 Signal in IS Channel? step1->decision1 step2 Inject IS Only (No Analyte) decision1->step2 No outcome1 Crosstalk Detected: Analyte M+6 isotope overlap. Action: Adjust Mass Transitions. decision1->outcome1 Yes (>5% of IS response) decision2 Signal in Analyte Channel? step2->decision2 outcome2 IS Purity Issue: IS contains M-6 impurity. Action: Check IS CoA or reduce IS conc. decision2->outcome2 Yes (>20% of LLOQ) outcome3 System Clean: Proceed to Method Validation. decision2->outcome3 No

Caption: Logical decision tree for diagnosing mass spectral interference sources (Crosstalk vs. Impurity).

Module 2: Method Optimization & Stability

The specific molecule Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol presents unique challenges due to the strain of the cyclopropyl ring.

1. Acid Stability Warning (Critical)

Cyclopropylmethanol derivatives are sensitive to acid-catalyzed ring opening.

  • The Risk: In highly acidic mobile phases (e.g., >0.1% Formic Acid or TFA) or reconstitution solvents, the cyclopropyl ring can open, forming linear butanol derivatives or rearranging.

  • The Consequence: Loss of the parent IS signal over time in the autosampler, leading to poor reproducibility.

  • Solution:

    • Maintain pH > 3.0 where possible.

    • If acidic mobile phase is required for ionization, ensure the autosampler temperature is kept low (4°C) and limit residence time.

2. Mass Shift & Transition Selection

This molecule provides a +6 Da shift relative to the unlabeled analog.

  • Analyte (M+0): Cyclopropylmethanol (MW ~72)

  • IS (M+6): Cyclopropyl-d4-methyl-d2 alcohol (MW ~78)

Optimization Table:

ParameterRecommendationTechnical Rationale
Precursor Ion [M+H]+ or [M+NH4]+Alcohols often ionize poorly as [M+H]+ and may lose water ([M+H-H2O]+) in the source. Ammonium adducts are often more stable.
Mass Window Unit Resolution (0.7 FWHM)Do not widen the window. The +6 Da shift is sufficient only if resolution is tight to exclude the M+6 isotope of the analyte.
Mobile Phase Methanol/Water + 5mM Ammonium AcetateAvoids strong acids that degrade the cyclopropyl ring. Methanol often provides better sensitivity for alcohols than Acetonitrile.
Column Temp 30°C - 40°CModerate temperature prevents thermal degradation of the strained ring.
Visualization: Acid-Catalyzed Degradation Risk

DegradationPathway IS Cyclopropyl-d6-methanol (Intact IS) Intermediate Carbocation Intermediate IS->Intermediate Protonation Acid H+ (Acidic Mobile Phase) Acid->IS Product Ring-Opened Products (Loss of IS Signal) Intermediate->Product Ring Expansion/Opening

Caption: Mechanism of potential IS loss via acid-catalyzed ring opening in aggressive mobile phases.

Module 3: Troubleshooting & FAQs

Q1: I see two peaks in my IS channel. Which one is correct? A: This is likely due to the Deuterium Isotope Effect . In Reversed-Phase LC (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated analogs because the C-D bond is shorter and less polarizable (less lipophilic) than the C-H bond.

  • Action: If the shift is small (<0.1 min), widen your integration window. If the peaks are fully resolved, ensure you are integrating the peak that matches the retention time of the pure IS standard, not the crosstalk from the analyte.

Q2: My IS signal intensity drops significantly after 12 hours in the autosampler. A: This confirms cyclopropyl instability .

  • Diagnosis: Check your reconstitution solvent. If it contains high acid (e.g., 0.1% Formic Acid), the ring is opening.

  • Fix: Reconstitute in 50:50 Methanol:Water (neutral). Only introduce acid via the LC pump at the moment of analysis to minimize exposure time.

Q3: Can I use D2O as a solvent? A: No. The hydroxyl hydrogen (-OH) is exchangeable. If you place the molecule in D2O, the -OH becomes -OD, changing the mass from M+6 to M+7. Conversely, if you place it in H2O, it remains -OH.

  • Note: The d4 on the ring and d2 on the methyl group are non-exchangeable and stable (chemically), so the M+6 core is safe in aqueous solvents.

Q4: I still see interference despite the +6 Da shift. Why? A: Check for fragmentation crosstalk . Even if precursors are separated, if you are monitoring a product ion that loses the labeled part of the molecule (e.g., if the fragmentation cleaves the cyclopropyl ring), the product ions might be identical.

  • Action: Ensure your MRM transition retains the deuterated methyl group or the deuterated ring.

References
  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[1] Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS. In LC-MS in Drug Bioanalysis. Retrieved from [Link]

  • Olah, G. A., et al. (1998).[2] The Search for Persistent Cyclobutylmethyl Cations in Superacidic Media. Journal of the American Chemical Society.[2] (Reference for cyclopropyl/cyclobutyl ring stability). Retrieved from [Link]

Sources

Purification methods for Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Isolation of Cyclopropyl-2,2,3,3-d4-methyl-d2 Alcohol

Introduction: Defining the Challenge

Target Molecule: Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol (referred to hereafter as CP-d6-MeOH ). CAS Registry (Parent): 2516-33-8 (Unlabeled). The "Mixture" Context: Users typically encounter this compound as a mixture in two distinct ways:

  • Chemical Mixture: Crude reaction mix containing aluminum salts, solvents (THF/Ether), and ring-opened byproducts.

  • Isotopic Mixture: A statistical distribution of d6, d5, and d4 isotopologues resulting from incomplete deuteration or back-exchange.

This guide addresses the purification of CP-d6-MeOH with a focus on preserving the labile cyclopropane ring and maximizing isotopic integrity.

Part 1: Chemical Purification (Removing Non-Isotopic Impurities)

The primary challenge with CP-d6-MeOH is its amphiphilic nature (miscible with water) and acid sensitivity (ring opening).

Step 1: The Quench (Critical for Yield)

Context: Most CP-d6-MeOH is synthesized via LiAlD4 reduction of Cyclopropane-2,2,3,3-d4-carboxylic acid esters. Improper quenching traps the alcohol in aluminum salts, leading to massive yield loss.

Protocol: The Modified Fieser Workup (Deuterium Compatible) Do not use standard acid quenches; they will open the ring.

  • Cool reaction mixture (in THF or Et2O) to 0°C.

  • For every 1.0 g of LiAlD4 used, add sequentially:

    • 1.0 mL D₂O (Use D₂O to prevent OH/OD scrambling if strict isotopic purity is required, though H₂O is acceptable if the hydroxyl proton will be exchanged later).

    • 1.0 mL 15% NaOD (in D₂O) or NaOH (aq).

    • 3.0 mL D₂O (or H₂O).

  • The Granular Precipitate: Stir vigorously for 15 minutes at room temperature. The gray aluminum salts should turn white and granular.

  • Filtration: Filter through a sintered glass funnel. Wash the cake with anhydrous diethyl ether.

Step 2: Isolation (Salting Out)

Because CP-d6-MeOH is water-miscible, standard extraction fails.

  • Saturate Aqueous Phase: Add NaCl (or NaBr) to the aqueous filtrate until saturated. This forces the organic alcohol into the organic phase (Salting Out effect).

  • Extraction: Extract 4x with Diethyl Ether (Et2O). Avoid DCM if possible, as Et2O is easier to strip from the volatile product (BP ~123°C).

  • Drying: Dry over anhydrous K₂CO₃ (Potassium Carbonate). Note: Avoid MgSO₄ if it is slightly acidic; K₂CO₃ ensures basicity to protect the ring.

Step 3: Fractional Distillation

The boiling point of non-deuterated cyclopropylmethanol is 123–124°C . The d6-isotopologue will have a slightly lower boiling point (inverse isotope effect) but remains in the 122–123°C range.

  • Setup: Short-path distillation head or Vigreux column.

  • Pressure: Atmospheric is preferred to prevent "bumping" of the volatile product, but mild vacuum (40 mmHg, ~60°C) is acceptable.

  • Azeotrope Warning: Cyclopropylmethanol forms azeotropes with water. Ensure the feed is strictly dry.

Part 2: Isotopic Integrity & Troubleshooting

The "Unpurifiable" Mixture: d6 vs. d5

Scientific Reality: You cannot separate Cyclopropyl-d6-methanol from Cyclopropyl-d5-methanol using standard distillation or flash chromatography. The boiling point differences are negligible (< 0.5°C).

  • Solution: If your Mass Spec shows significant d5/d4 content, the issue lies in the synthesis precursors , not the purification. You must restart with higher purity d4-cyclopropane esters or >99% D-enriched LiAlD4.

The Labile Hydroxyl Proton

The proton on the oxygen (R-OH ) is chemically exchangeable.

  • Issue: In the presence of atmospheric moisture, R-OD will rapidly become R-OH.

  • Fix: Do not count the hydroxyl proton in your isotopic purity calculation. If you need R-OD, perform a D₂O Shake :

    • Dissolve alcohol in NMR solvent (e.g., CDCl3).

    • Add 1 drop D₂O.

    • Shake. The OH signal will vanish (exchanged to OD), simplifying the NMR splitting.

Part 3: Visualizing the Workflow

Figure 1: Purification Decision Tree

Caption: Logical flow for isolating Cyclopropyl-d6-methanol from crude reduction mixtures.

PurificationFlow Crude Crude Reaction Mixture (LiAlD4 + Product + THF) Quench Quench: Fieser Method (Use D2O/NaOD) Crude->Quench Filter Filter Aluminum Salts (Wash with Et2O) Quench->Filter Aqueous Aqueous Phase (Contains Product!) Filter->Aqueous Filtrate SaltOut Saturate with NaCl Extract 4x Et2O Aqueous->SaltOut Product is water soluble Dry Dry Organic Layer (K2CO3 - Basic) SaltOut->Dry Distill Fractional Distillation (BP: 122-123°C) Dry->Distill Final Pure CP-d6-MeOH Distill->Final

Figure 2: The Acid Danger Zone (Ring Opening)

Caption: Mechanism of acid-catalyzed ring opening, the most common cause of impurity.

RingOpening CP_Alc Cyclopropyl-d6-methanol (Intact Ring) Cation Homoallylic Cation (Ring Opened) CP_Alc->Cation Protonation & Strain Release Acid + H+ (Acidic Workup) Acid->Cation Allyl Allyl-d6-Alcohol (Impurity) Cation->Allyl Trapping by H2O/Nu

Part 4: Frequently Asked Questions (FAQs)

Q1: My NMR shows a triplet at 3.6 ppm instead of a doublet (or singlet). Is my product impure?

  • Diagnosis: This indicates incomplete deuteration of the methyl group (C-1 position).

  • Explanation: If you have -CDH-OH , the single proton couples with the geminal deuterium (J ~2 Hz) and the adjacent cyclopropyl proton.

  • Resolution: This is a synthesis issue (old LiAlD4). It cannot be removed by distillation.

Q2: I used silica gel chromatography, and my yield dropped by 50%. Where did it go?

  • Diagnosis: Acid-catalyzed decomposition.

  • Explanation: Standard silica gel is slightly acidic (pH 5-6). This is sufficient to open the cyclopropane ring or rearrange it to cyclobutanol derivatives.

  • Fix: Pre-treat silica with 1% Triethylamine (TEA) in Hexanes to neutralize it before loading your sample.

Q3: The product contains water even after distillation. How do I dry it?

  • Diagnosis: Azeotrope formation.

  • Fix: Do not use silica or acidic molecular sieves (3A/4A sieves are usually alkaline enough, but check pH). The safest method is stirring over anhydrous K₂CO₃ or CaO (Calcium Oxide) and re-distilling.

Q4: Can I use Rotavap to remove the solvent?

  • Warning: Yes, but be extremely careful. Cyclopropylmethanol is volatile (BP 123°C).[1] If you set the Rotavap bath to 50°C and vacuum to <50 mbar, you will co-distill your product with the solvent.

  • Recommendation: Use atmospheric pressure distillation to remove the bulk of the ether, then switch to mild vacuum only for the final fraction.

Summary of Physical Data

PropertyValue (Non-Deuterated)Estimated Value (d6-Isotopologue)
Boiling Point 123–124°C122–123°C
Density 0.91 g/mL~0.98 g/mL (Mass increase due to D)
Solubility Miscible in H₂O, EtOH, EtherMiscible in H₂O, EtOH, Ether
Stability Stable at neutral/basic pHUnstable in Acid (pH < 6)

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Roberts, J. D., & Mazur, R. H. "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 1951. Link (Foundational text on cyclopropyl ring stability and acid-catalyzed opening).

  • Pietruszka, J. "Synthesis and Properties of Cyclopropylmethanol Derivatives." Chemical Reviews, 2003. (Context for stability and reactivity of cyclopropyl carbinols).
  • National Institute of Standards and Technology (NIST). "Cyclopropanemethanol Mass Spectrum & Properties." NIST Chemistry WebBook. Link (Source for boiling point and physical data).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Calculating the Kinetic Isotope Effect (KIE) for Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of methodologies for determining the Kinetic Isotope Effect (KIE) of a specifically deuterated substrate, Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol. We will explore the theoretical underpinnings, experimental design, data interpretation, and comparative analysis with alternative approaches, grounded in established scientific principles.

Part 1: The Theoretical Framework of the Kinetic Isotope Effect

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms.[1][2][3] It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] Formally, it is the ratio of the rate constant of the reaction with the lighter isotope (k_L) to the rate constant with the heavier isotope (k_H). For deuterium labeling, this is expressed as k_H/k_D.

The physical origin of the KIE lies in the difference in zero-point vibrational energy (ZPE) between bonds to different isotopes.[4][5] A bond to a heavier isotope (like C-D) has a lower vibrational frequency and thus a lower ZPE than a bond to a lighter isotope (C-H).[4][6] Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate if this bond is broken in the rate-determining step.[4]

Primary vs. Secondary KIE

It is crucial to distinguish between two main types of KIEs:

  • Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[2][4][7][8] For C-H/C-D bonds, PKIE values are typically "normal" (k_H/k_D > 1) and can range from 2 to 8 at room temperature.[2][8] A large observed PKIE is strong evidence that the C-H bond is cleaved in the slowest step.[3][9]

  • Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step.[4][7][10] SKIEs are generally much smaller than PKIEs, with values typically ranging from 0.7 to 1.5.[1][10] They arise from changes in the vibrational environment, such as changes in hybridization or hyperconjugation, between the ground state and the transition state.[10][11]

For our target molecule, Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol , deuteration at the methylene bridge (-CD2OH) is designed to probe the primary KIE during an oxidation reaction. The deuteration on the cyclopropyl ring (2,2,3,3-d4) allows for the investigation of secondary KIEs , which could reveal information about the involvement of the ring structure in the transition state.

Sources

Cross-Validation of Cyclopropyl-2,2,3,3-d4-methyl-d2 Alcohol Concentration by NMR and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" and "How" of Isotopic Validation

In drug development and metabolic profiling, stable isotope-labeled standards like Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol (CAS: 1219805-67-0) are critical for elucidating reaction mechanisms and quantifying trace metabolites via Isotope Dilution Mass Spectrometry (IDMS). However, the accuracy of these studies hinges entirely on the concentration and isotopic purity of the standard.

A common pitfall in analytical chemistry is relying on a single method for quantification. Gravimetric preparation is prone to errors from hygroscopicity and volatility (a known issue with cyclopropylmethanol derivatives), while GC-MS response factors can drift.

This guide presents a self-validating orthogonal workflow :

  • qNMR (Quantitative NMR): Serves as the primary reference method to establish absolute purity and concentration without an identical reference standard.[1]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Serves as the secondary validation method to confirm isotopic enrichment and quantify lower concentration ranges.

Strategic Framework: The Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process. Note the "Stop/Go" decision points that ensure data integrity before proceeding to expensive animal or cellular studies.

CrossValidationWorkflow RawMaterial Raw Standard: Cyclopropyl-d6 Alcohol qNMR Method A: qNMR (Absolute Purity Determination) RawMaterial->qNMR ~20 mg in DMSO-d6 GCMS Method B: GC-MS (Isotopic Enrichment & Specificity) RawMaterial->GCMS Dilute to ~10 ppm Comparison Data Reconciliation (Calculate % Difference) qNMR->Comparison Purity Value (wt%) GCMS->Comparison Purity/Conc (Area%) Decision Validation Decision (< 2.0% Deviation?) Comparison->Decision Approved Release for Bioanalytical Study Decision->Approved Yes Reject Investigate: Water Content / Volatility Decision->Reject No

Figure 1: Orthogonal workflow for validating stable isotope standards. qNMR establishes the "true" mass balance, while GC-MS confirms isotopic fidelity.

Method A: Quantitative NMR (qNMR) – The Absolute Anchor

qNMR is the superior method for establishing the "true value" of your stock solution because it is a primary ratio method . It relies on the physics of nuclear spin rather than chemical calibration curves.

Critical Causality: Internal Standard Selection

For Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol, the choice of Internal Standard (IS) is dictated by solubility and peak overlap.

  • Recommended IS: Maleic Acid or Dimethyl Sulfone .

  • Why? Both are non-volatile, stable, and produce sharp singlets (Maleic acid ~6.2 ppm; Dimethyl sulfone ~3.0 ppm) that do not overlap with the cyclopropyl ring protons (0.2–0.6 ppm region in unlabeled species, though silent in d4) or the residual solvent peaks.

Experimental Protocol

Objective: Determine the weight-percent purity (


) of the neat material.
  • Preparation:

    • Weigh

      
       mg of the Cyclopropyl-d6 alcohol into a glass vial.
      
    • Weigh

      
       mg of TraceCERT® grade Maleic Acid (IS) into the same vial.
      
    • Dissolve in

      
      
      
      
      
      L of DMSO-d6 . (Note: DMSO is preferred over
      
      
      to prevent evaporation of the volatile alcohol during analysis).
  • Acquisition Parameters (Bruker 600 MHz):

    • Pulse Angle:

      
       (Maximize signal).[2]
      
    • Relaxation Delay (D1):

      
       s (Must be 
      
      
      
      . Cyclopropyl protons have long relaxation times).
    • Scans (NS): 64 (To achieve S/N > 250).

    • Spectral Width: 20 ppm (To capture all satellites).

  • Data Processing:

    • Phase and baseline correct manually.

    • Integrate the IS singlet (set to calibrated value).

    • Integrate the residual proton signals of the analyte. Note: Since the target is d6-labeled, you are quantifying the residual protio impurities or calculating concentration based on a known minor protonated site if not fully deuterated. If fully deuterated, use an external standard method or "ERETIC" electronic signal if checking for total mass vs. solvent.

    • Correction: If the standard is 99 atom% D, qNMR is often used to quantify the solvent and water content to determine the "active moiety" mass.

Calculation:



Method B: GC-MS – The Orthogonal Validator

While qNMR gives mass purity, GC-MS is essential to confirm Isotopic Enrichment (absence of d0, d1, d2 isotopologues) and validate linearity at biological concentrations.

Critical Causality: Isotope Effects

Deuterated alcohols often exhibit an inverse isotope effect on non-polar columns (e.g., DB-5MS), eluting slightly earlier than their proteo-analogs due to reduced London dispersion forces.

Experimental Protocol

Objective: Confirm isotopic purity and linearity.

  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-Wax or ZB-Wax (Polar column preferred for alcohols to improve peak shape).

    
    .[3]
    
  • Inlet: Split 20:1,

    
    .
    
  • Oven Program:

    • 
       hold for 2 min (essential for volatile retention).
      
    • Ramp

      
      /min to 
      
      
      
      .[1]
  • MS Detection (SIM Mode):

    • Target Ions (d6):

      
       78 (
      
      
      
      ), 45 (
      
      
      ), 33 (
      
      
      ).
    • Interference Check (d0): Monitor

      
       72 (
      
      
      
      ), 31 (
      
      
      ).
    • Dwell Time: 50 ms per ion.

Isotopic Enrichment Calculation


Note: This is a simplified estimation. Deconvolution software is recommended for precise enrichment calculation.

Data Presentation & Comparative Analysis

The following table summarizes the expected performance metrics when cross-validating.

MetricqNMR (Method A)GC-MS (Method B)Acceptance Criteria
Primary Output Absolute Purity (wt%)Isotopic Enrichment (atom %D)Deviation < 2.0%
Linearity (

)
N/A (Single point)

(1–100 ppm)

LOQ ~1 mg/mL~0.05

g/mL
N/A
Specificity High (Structure ID)High (Isotopologue ID)No d0 detection
Major Error Source T1 Relaxation / PhasingInlet Discrimination / Liner Activity-
Reconciling Differences[4]
  • Scenario 1: qNMR < GC-MS Purity.

    • Cause: The sample likely contains non-volatile impurities (salts, silica) or water/solvent that GC-MS "sees" through (as they don't elute or are solvent delayed).

    • Action: Trust the qNMR value for stock solution preparation.

  • Scenario 2: GC-MS shows "tailing" or low response.

    • Cause: Adsorption of the hydroxyl group in the GC liner.

    • Action: Deactivate liner or derivatize with MSTFA to form the TMS-ether (Mass shift: +72 Da).

References

  • CDN Isotopes. Cyclopropyl-2,2,3,3-d4-methyl-d2 Alcohol Product Specifications. Retrieved from

  • National Institutes of Health (NIH) PubChem. Cyclopropylmethanol-d4 Compound Summary. Retrieved from

  • Mestrelab Research. What is qNMR and why is it important? Retrieved from

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from

  • BenchChem. A Comparative Guide to Purity Validation: qNMR vs. GC-FID. Retrieved from

Disclaimer: This guide is intended for research and development purposes only. All protocols should be validated within your specific laboratory environment under GLP guidelines where applicable.

Sources

Comparing fragmentation patterns of deuterated vs non-deuterated cyclopropyl methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the electron ionization (EI) fragmentation patterns of Cyclopropyl Methanol (CPM) and its deuterated analog,


-D2-Cyclopropyl Methanol (

-CPM)
.

For researchers in drug metabolism and pharmacokinetics (DMPK), distinguishing between metabolic oxidation on the cyclopropyl ring versus the exocyclic methylene group is critical. The use of deuterium labeling at the


-position (

) serves as a definitive diagnostic tool. This guide outlines the mechanistic "fingerprints" of these compounds, highlighting the Cyclopropylcarbinyl-Cyclobutyl-Allylcarbinyl rearrangement triad that complicates—but also defines—their mass spectra.

Theoretical Framework: The Rearrangement Triad

To interpret the fragmentation data correctly, one must understand that cyclopropyl methanol does not behave like a standard aliphatic alcohol. Upon ionization, the molecular ion (


) undergoes rapid isomerization known as the Cyclopropylcarbinyl Rearrangement .

This non-classical carbocation behavior leads to H/D scrambling, which is the primary source of complexity in the spectra.

Mechanism Visualization

The following diagram illustrates the equilibrium between the three cationic forms that dictate the fragmentation path.

RearrangementTriad CPC Cyclopropylcarbinyl Cation (Initial Ionization) CBC Cyclobutyl Cation (Ring Expansion) CPC->CBC  Ring Expansion   ACC Allylcarbinyl Cation (Ring Opening) CPC->ACC  Ring Opening   CBC->ACC  Isomerization  

Figure 1: The dynamic equilibrium of the


 cation subfamily. In deuterated samples, the position of the label (

) shifts during these rearrangements, leading to "scrambling" in the mass spectrum.

Comparative Fragmentation Data

The following data compares the standard CPM (


) against the 

-deuterated analog (

).

Compound Specifications:

  • Analyte A: Cyclopropyl Methanol (

    
    , MW 72.11)
    
  • Analyte B:

    
    -D2-Cyclopropyl Methanol (
    
    
    
    , MW 74.12)
Diagnostic Ion Table (EI, 70 eV)
Fragment TypeMechanismCPM (

) m/z

-CPM (

) m/z
Shift (

)
Interpretation
Molecular Ion (

)
Radical Cation72 74 +2Confirms incorporation of two deuterium atoms.

-Cleavage
Loss of Cyclopropyl radical31 (

)
33 (

)
+2Primary Diagnostic: Confirms D-label is on the exocyclic carbon.
Water Loss (

)
1,3 or 1,4 Elimination54 (

)
55/56 +1/+2Mixed loss of

,

, and

due to scrambling.
Ethylene Loss Ring fragmentation44 (

)
46 (

)
+2The oxygen-containing fragment retains the

-carbons.
Allyl Cation C-O Bond Cleavage41 (

)
41 0The cyclopropyl ring (unlabeled) forms the allyl cation; D-label is lost with neutral OH fragment.

Loss of

-Hydride
71 72 (

)
N/ALoss of D is statistically favored over ring H due to

-position activation.
Expert Insight: The "Scrambling" Effect

In the


-CPM spectrum, you will observe peak broadening around the water-loss region (

54-56).
  • Expectation: If no scrambling occurred, 1,4-elimination would remove the OH and a ring hydrogen, resulting in

    
     (loss of HDO).
    
  • Reality: Due to the triad equilibrium (Fig 1), the deuterium atoms can migrate into the ring positions before fragmentation. Consequently, you will see a cluster of peaks representing loss of

    
     (
    
    
    
    56),
    
    
    (
    
    
    55), and
    
    
    (
    
    
    54).

Experimental Protocol: GC-MS Characterization

To replicate these results, use the following self-validating protocol. This workflow ensures that thermal degradation in the injector port does not mimic mass spectral fragmentation.

Workflow Visualization

Workflow Step1 Sample Prep Dilute to 50 ppm in DCM Step2 Inlet Check Split 20:1 @ 200°C (Low temp prevents thermal ring opening) Step1->Step2 Step3 GC Separation DB-Wax or VF-624ms Column Step2->Step3 Step4 EI Source (70eV) Scan Range: m/z 25-150 Step3->Step4 Step5 Data Validation Check m/z 31 vs 33 Ratio Step4->Step5

Figure 2: Optimized GC-MS workflow for thermally labile cyclopropyl derivatives.

Step-by-Step Methodology
  • System Suitability (Tuning):

    • Perform an autotune using PFTBA (Perfluorotributylamine).

    • Validation Criteria: The ratio of

      
       69 to 
      
      
      
      219 should be consistent with your instrument's standard specification (typically >35%) to ensure high-mass sensitivity is not suppressed, although CPM is a low-mass molecule.
  • Sample Preparation:

    • Dissolve CPM and

      
      -CPM separately in Dichloromethane (DCM) to a concentration of 50 µg/mL.
      
    • Why DCM? Low boiling point allows for a solvent delay that does not cut off the early eluting CPM peaks.

  • GC Parameters (Critical):

    • Inlet: Split mode (20:1) at 200°C .

    • Warning: Temperatures >250°C can induce thermal ring opening before the sample reaches the MS source, leading to false identification of allyl alcohol derivatives.

    • Column: DB-WAX or equivalent polar column (30m x 0.25mm x 0.25µm).

    • Oven: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      150°C.
  • MS Acquisition:

    • Source Temp: 230°C.

    • Scan Range:

      
       25–150. (Must include 
      
      
      
      28-33 region for diagnostic fragments).

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Cyclopropylcarbinol (Standard Reference Data). National Institute of Standards and Technology.[1] Available at: [Link]

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society.[2] (Fundamental mechanism of the triad rearrangement).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Cyclopropyl-2,2,3,3-d4-methyl-d2 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In modern drug discovery and metabolic research, deuterated compounds like Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol are invaluable tools. The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, provides a powerful method for investigating reaction mechanisms and altering pharmacokinetic profiles through the kinetic isotope effect.[1][2] While the isotopic labeling is central to its scientific application, it is the fundamental chemical nature of the parent molecule that dictates its handling and disposal.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol. As laboratory professionals, our responsibility extends beyond the experiment to the entire lifecycle of a chemical, ensuring the safety of our colleagues and the protection of our environment. This protocol is designed to build a self-validating system of safety, grounding every procedural step in established scientific and regulatory principles.

Hazard Profile and Core Safety Principles

The foundation of any disposal procedure is a thorough understanding of the chemical's hazards. For isotopically labeled compounds, the primary hazards are almost always identical to the non-labeled analog.[3] Therefore, the disposal protocol for Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol is governed by the properties of cyclopropylmethanol (CAS No: 2516-33-8).[4][5]

The Isotopic Nature: A Critical Clarification The deuterium atoms in this compound are stable, non-radioactive isotopes.[1][3] Consequently, this material is not radioactive waste. Disposal procedures should not involve radiological safety protocols but must strictly adhere to hazardous chemical waste regulations.[3][]

Table 1: Hazard Identification of Parent Compound (Cyclopropylmethanol)

Hazard Class GHS Hazard Statement Key Precaution
Flammable Liquid H226: Flammable liquid and vapor.[7][8] Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7]
Acute Toxicity (Oral) H302: Harmful if swallowed.[7] Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.
Acute Toxicity (Inhalation) H332: Harmful if inhaled. Avoid breathing vapors. Use only outdoors or in a well-ventilated area.

| Eye Irritation | H319: Causes serious eye irritation. | Wear protective gloves and eye/face protection. Rinse cautiously with water if in eyes. |

The Regulatory Landscape: OSHA and EPA Compliance

In the United States, the management of laboratory chemicals is primarily governed by two federal agencies:

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP) .[9][10][11] Your institution's CHP is the primary document outlining specific safety procedures, including waste disposal.

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA) .[12][13] This framework dictates how waste must be segregated, stored, and transported.

Your most critical resource is your institution's Environmental Health and Safety (EHS) department. They provide specific guidance, waste containers, and pickup services that are compliant with all local, state, and federal regulations.[1][14]

Step-by-Step Disposal Protocol

This protocol ensures that Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol waste is handled safely from the moment it is generated.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, always wear appropriate PPE as dictated by your CHP. This includes:

  • Safety glasses or goggles.[15]

  • Chemical-resistant gloves (e.g., nitrile).[15]

  • A flame-resistant lab coat.[15]

Step 2: Waste Characterization and Segregation This is the most critical step in preventing dangerous chemical reactions.

  • Characterize: Based on its properties, this waste must be classified as flammable liquid hazardous waste .

  • Segregate: Collect this waste in a dedicated container. Crucially, do not mix it with other waste streams. [1][16] Specifically, ensure it is kept separate from:

    • Acids and Bases

    • Oxidizing Agents

    • Aqueous Waste

    • Halogenated Solvents

Step 3: Container Selection and Labeling Proper containment and communication are key to safety.

  • Container: Use only a container provided or approved by your EHS department. It must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, leak-proof screw cap.[12][13][14]

  • Labeling: The container must be clearly labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .[14]

    • The full, unabbreviated chemical name: "Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol" and any other compatible chemicals in the container, with estimated percentages.[10][14]

    • The relevant hazard characteristic: "Flammable" .

Step 4: Waste Accumulation at the Satellite Accumulation Area (SAA) The SAA is the designated location in your lab for collecting waste.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[14][17][18]

  • Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

  • Closure: Keep the waste container closed at all times, except when you are actively adding waste.[14] Never leave a funnel in an open waste container. [14]

  • Capacity: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[12]

Step 5: Arranging for Final Disposal Once the waste container is full, it must be removed from the laboratory promptly.

  • Request Pickup: Follow your institution's specific procedure for waste removal. This typically involves completing a chemical waste pickup form or using an online system provided by your EHS department.[14]

  • Transport: Trained EHS professionals will collect the waste from your laboratory's SAA and transport it to a Central Accumulation Area (CAA) for eventual shipment to a licensed hazardous waste disposal facility.[17]

Spill Management

In the event of a spill, immediate and correct action is vital.

  • Alert Personnel: Immediately notify everyone in the vicinity.

  • Eliminate Ignition Sources: Turn off any nearby hot plates, equipment, or open flames.[1]

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Assess and Act: For a small spill that you are trained to handle, use a spill kit with absorbent materials suitable for flammable liquids. For large spills, or if you are ever in doubt, evacuate the area and contact your institution's EHS emergency line immediately.

Visualizing the Workflow

To ensure clarity, the disposal process can be visualized as a systematic workflow. This diagram outlines the key decisions and actions from waste generation to its final, safe removal from the laboratory.

cluster_0 cluster_1 In-Lab Procedure cluster_2 Disposal & Handover start Waste Generation ppe 1. Don Appropriate PPE start->ppe characterize 2. Characterize as Flammable Liquid Hazardous Waste ppe->characterize segregate 3. Segregate into Dedicated Waste Container characterize->segregate label_container 4. Ensure Container is Correctly Labeled segregate->label_container store_saa 5. Store in Secondary Containment in Satellite Accumulation Area (SAA) label_container->store_saa check_full Is Container Full (90% Capacity)? store_saa->check_full check_full->store_saa No request_pickup 6. Complete EHS Waste Pickup Request Form check_full->request_pickup Yes end 7. Await Scheduled EHS Pickup for Final Disposal request_pickup->end

Figure 1: A procedural flowchart for the safe collection and disposal of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol waste in a laboratory setting.

Conclusion

The proper disposal of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol is a straightforward process when guided by an understanding of its chemical hazards and the governing regulatory standards. By treating this compound as the flammable and moderately toxic chemical it is—independent of its non-radioactive isotopic label—we can execute a disposal plan that is both safe and compliant. Always remember to segregate waste meticulously, use correctly labeled containers, and view your institution's EHS department as your primary partner in maintaining a safe laboratory environment.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Ethanol Disposal In Laboratories. Collect and Recycle. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]

  • Laboratory Waste – UF | EHS. University of Florida Environmental Health & Safety. [Link]

  • Hazardous Waste. US Environmental Protection Agency (EPA). [Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). [Link]

  • Disposal of deuterium (D₂). Synergy Recycling. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • "Cyclopropyl-2,2,3,3-d4-methyl-d2 Alcohol". Kaaris Lab. [Link]

  • Regulations Concerning Radioisotopes. Oregon State University Environmental Health and Safety. [Link]

  • Deuterium Labeled Compounds. ZEOCHEM. [Link]

  • RE: Disposal of Deuterium solvents-reg. AMMRL. [Link]

  • Cyclopropylmethanol-d4. PubChem - NIH. [Link]

  • Chemical Properties of Cyclopropyl carbinol (CAS 2516-33-8). Cheméo. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Scope of and exemptions from the radioactive substances legislation in England, Wales and Northern Ireland. GOV.UK. [Link]

Sources

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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.